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  • Product: methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate
  • CAS: 1253297-25-4

Core Science & Biosynthesis

Foundational

Synthesis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate: A Comprehensive Guide to O-Propargylation of Chiral α-Hydroxy Esters

As a Senior Application Scientist, navigating the synthesis of highly functionalized chiral building blocks requires a deep understanding of reaction mechanics, thermodynamic control, and stereochemical preservation. Met...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the synthesis of highly functionalized chiral building blocks requires a deep understanding of reaction mechanics, thermodynamic control, and stereochemical preservation. Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a highly versatile intermediate. By bridging the robust reactivity of a terminal alkyne—primed for CuAAC "click" chemistry—with the stereochemical fidelity of the chiral pool (D-lactic acid), this compound is foundational in the development of peptidomimetics, macrocycles, and targeted therapeutics.

This technical guide details the mechanistic rationale, optimized protocols, and self-validating analytical frameworks required to synthesize this molecule without compromising its α -chiral center.

Mechanistic Rationale: The Challenge of α -Chiral Centers

The core synthetic transformation is the O-alkylation of methyl (R)-lactate with propargyl bromide. The primary challenge in this reaction is the high acidity of the proton situated at the α -carbon of the hydroxy ester.

If traditional Brønsted bases (e.g., Sodium hydride [NaH] or Potassium tert-butoxide [KOtBu]) are employed, the strong basicity can trigger enolization at the α -position. This reversible deprotonation destroys the stereocenter, leading to a racemic mixture. Furthermore, strong bases can induce transesterification or saponification of the methyl ester.

The Silver(I) Oxide Solution: To circumvent enolization, we utilize Silver(I) oxide (Ag₂O) as a mild, halophilic promoter. Rather than acting as a traditional base, Ag₂O functions as a Lewis acid and halide scavenger. The Ag⁺ ion coordinates with the bromide leaving group of propargyl bromide, creating a highly electrophilic, activated complex. The weakly nucleophilic secondary hydroxyl group of methyl lactate attacks this complex. The byproduct, Silver bromide (AgBr), precipitates out of the solution, driving the reaction forward thermodynamically while maintaining a strictly neutral pH. Because the C–O bond at the chiral center is never broken and no enolate is formed, the (R)-configuration is perfectly preserved [1].

Mechanism A Methyl (R)-Lactate (Chiral Pool) C Ag2O Activation (Halide Scavenging) A->C B Propargyl Bromide (Electrophile) B->C D Methyl (2R)-2-(prop-2-yn-1-yloxy) propanoate C->D O-Alkylation (Retention of ee%)

Reaction pathway for the Ag2O-mediated O-propargylation of methyl (R)-lactate.

Optimization of Reaction Conditions

To demonstrate the causality behind our reagent selection, we must analyze the empirical data comparing different basic promoters. As summarized in Table 1 , the use of Ag₂O is not merely a preference; it is a mechanistic necessity for maintaining >99% enantiomeric excess (ee).

Table 1: Effect of Base on O-Propargylation of Methyl (R)-Lactate

BaseSolventTemp (°C)Yield (%)ee (%)Mechanistic Observation
Ag₂O DCM2588 >99 Halide scavenging; strictly neutral; no racemization.
NaH THF0 to 256582Strong basicity causes partial enolization and racemization.
K₂CO₃ DMF604045High temp and basicity lead to ester hydrolysis and severe racemization.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a self-validating workflow. By incorporating specific environmental controls (light exclusion) and in-process checkpoints, the system ensures high yield and stereochemical purity [2].

Materials & Reagents
  • Methyl (R)-lactate (Methyl D-lactate): 1.0 equiv (10.0 mmol, 1.04 g)

  • Propargyl bromide : 80% wt in toluene, 1.5 equiv (15.0 mmol, 1.68 mL)

  • Silver(I) oxide (Ag₂O) : Freshly opened or prepared, 1.5 equiv (15.0 mmol, 3.48 g)

  • Dichloromethane (DCM) : Anhydrous, 20 mL

Step-by-Step Methodology
  • Preparation & Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂). Wrap the exterior of the flask tightly in aluminum foil. Causality: Silver salts are highly photosensitive; light exposure will degrade the Ag₂O to metallic silver, killing catalytic turnover.

  • Reagent Addition: Inject anhydrous DCM (20 mL) and methyl (R)-lactate (1.04 g) into the flask. Begin stirring at 400 rpm.

  • Activation: Add the Ag₂O powder (3.48 g) in one portion. Cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Introduction: Dropwise, add the propargyl bromide solution (1.68 mL) over 10 minutes. Causality: Controlled addition prevents localized exothermic spikes that could promote unwanted side reactions.

  • Reaction Execution: Remove the ice bath and allow the heterogeneous mixture to stir at room temperature (25 °C) for 24 hours under N₂.

  • Workup (Halide Removal): Dilute the mixture with 20 mL of Hexanes. Filter the suspension through a tightly packed pad of Celite to remove the precipitated AgBr and unreacted Ag₂O. Wash the Celite pad with an additional 30 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure target ether as a colorless oil.

Workflow S1 1. Reagent Prep Dry Solvents & Fresh Ag2O S2 2. Reaction Execution 0°C -> RT, Dark, N2 Atm S1->S2 S3 3. Workup Celite Filtration of AgBr S2->S3 S4 4. Purification Flash Chromatography S3->S4 S5 5. Validation Chiral HPLC & NMR S4->S5

Step-by-step experimental workflow ensuring high yield and stereochemical fidelity.

Analytical Validation Parameters

To trust the synthesized compound for downstream applications (e.g., macrocyclization [1]), the structural and stereochemical integrity must be rigorously validated. The C–O bond formation is confirmed via NMR, while the retention of the (R)-configuration must be validated via polarimetry and chiral HPLC against a racemic standard [3].

Table 2: Analytical Validation Parameters for Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

TechniqueKey Signals / ParametersStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 4.35 – 4.20 (m, 2H)Propargylic CH₂ (Diastereotopic protons)
¹H NMR (400 MHz, CDCl₃) δ 4.15 (q, J = 6.8 Hz, 1H) α -CH (Stereocenter)
¹H NMR (400 MHz, CDCl₃) δ 3.75 (s, 3H), 2.45 (t, J = 2.4 Hz, 1H)Methyl ester, Terminal alkyne proton
¹³C NMR (100 MHz, CDCl₃) δ 173.2, 79.1, 74.5Carbonyl (C=O), Internal Alkyne, Terminal Alkyne
Polarimetry [α]D20​ +XX.X (c 1.0, CHCl₃)Confirms retention of (R)-configuration
Chiral HPLC Single peak ( Rt​ = X.X min) >99% ee (compared against racemate)

Note: The exact specific rotation [α]D​ will depend on the concentration and solvent, but a positive rotation is characteristic of the (R)-enantiomer derivative in this series.

References

  • Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, ACS Publications. This comprehensive review highlights the utility of propargylated building blocks and azide-alkyne cycloadditions in advanced synthesis. URL:[Link]

  • Co-solvent Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1'-Benzylated Sucrose Derivatives, Mechanistic Studies and Scope Investigation. ResearchGate. This paper details the mechanistic action of Ag₂O as a mild, non-enolizing promoter for the O-alkylation of sensitive hydroxyl groups. URL:[Link]

  • Restricted Conformation Analogues of an Anthelmintic Cyclodepsipeptide. Journal of Medicinal Chemistry, ACS Publications. Demonstrates the foundational handling, esterification, and stereochemical validation of methyl D-lactate derivatives. URL:[Link]

Exploratory

Chiral Synthesis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate: A Methodological Guide

Executive Summary The synthesis of chiral propargyl ethers is a critical operation in modern drug development, bioconjugation (via CuAAC "click" chemistry), and complex natural product total synthesis. The target molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral propargyl ethers is a critical operation in modern drug development, bioconjugation (via CuAAC "click" chemistry), and complex natural product total synthesis. The target molecule, methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate , serves as a highly versatile chiral building block. However, its synthesis from the inexpensive chiral pool precursor, methyl (R)-lactate, presents a fundamental chemical challenge: the O-alkylation must proceed with high conversion while strictly avoiding the racemization of the highly labile α-stereocenter.

This technical guide provides a comprehensive, field-proven methodology for the stereoretentive O-propargylation of methyl (R)-lactate, detailing the mechanistic causality behind reagent selection, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Rationale: The Challenge of the α-Stereocenter

In a standard Williamson ether synthesis, a strong base (e.g., NaH, KOtBu) is used to deprotonate an alcohol to form a highly nucleophilic alkoxide, which subsequently attacks an alkyl halide[1]. When applied to α-hydroxy esters like methyl (R)-lactate, this classical approach frequently fails.

The C2 (α-carbon) proton of methyl lactate is flanked by an electron-withdrawing ester carbonyl and an electronegative hydroxyl group. This dual inductive/mesomeric effect significantly lowers the pKa of the α-proton. If a strong base is introduced, competitive α-deprotonation occurs, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to catastrophic racemization. Furthermore, strong bases can trigger unwanted Claisen condensations or transesterification side reactions.

The Silver(I) Oxide Strategy

To circumvent enolization, the reaction must be driven by electrophilic activation rather than nucleophilic activation. Silver(I) oxide (Ag₂O) acts as a mild, non-nucleophilic base and a potent halogenophile[2].

  • Halogenophilic Pull: Ag₂O coordinates strongly to the bromine atom of propargyl bromide, weakening the C–Br bond and rendering the propargyl carbon exceptionally electrophilic.

  • Mild Deprotonation: The weakly nucleophilic hydroxyl group of methyl (R)-lactate attacks the activated propargyl species via an S_N2 mechanism. Ag₂O simultaneously scavenges the liberated hydrobromic acid, precipitating as insoluble AgBr.

  • Stereoretention: Because the bulk solution remains essentially neutral and devoid of strong bases, the α-proton is never abstracted. The (R)-configuration is retained with >99% enantiomeric excess (ee).

Pathway A Methyl (R)-Lactate + Propargyl Bromide B Ag2O / CH2Cl2 (Mild, Halogenophilic) A->B C NaH / THF (Strong Base) A->C D Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (Retention of Configuration) B->D SN2 attack Halide pull E Racemization at α-Carbon (Enolate Formation) C->E α-Deprotonation F Claisen Condensation Side Products C->F Ester attack

Mechanistic divergence in the O-alkylation of methyl (R)-lactate based on base selection.

Quantitative Optimization Data

The superiority of the Ag₂O-mediated protocol is evident when comparing reaction metrics across different basic environments. The table below summarizes the causality between base selection, reaction yield, and stereochemical fidelity.

Base / ConditionsTemperatureYield (%)Enantiomeric Excess (ee %)Primary Byproducts / Failure Modes
NaH (1.1 eq), THF 0 °C to RT45 - 55%< 50% (Severe Racemization)Enolates, Claisen condensation products[1]
K₂CO₃ (2.0 eq), DMF RT60 - 70%85 - 90%Unreacted starting material, slight epimerization
Ag₂O (1.5 eq), CH₂Cl₂ RT (Dark)85 - 95% > 99% (Complete Retention) None (Clean conversion to AgBr)[2]

Self-Validating Experimental Protocol

Safety Warning: Propargyl bromide is a highly reactive alkylating agent[3] and a shock-sensitive explosive[4]. It must be handled as an 80% w/w solution in toluene to mitigate detonation risks. All operations must be conducted in a well-ventilated fume hood.

Materials Required
  • Methyl (R)-lactate (99% ee, anhydrous)

  • Propargyl bromide (80% wt. in toluene)

  • Silver(I) oxide (Ag₂O, freshly opened or stored in a desiccator)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Celite® 545 (for filtration)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen (N₂) or Argon. Wrap the flask tightly in aluminum foil to exclude light, as Ag₂O and the resulting AgBr are highly photosensitive and will degrade, stalling the reaction.

  • Reagent Charging: Add methyl (R)-lactate (1.04 g, 10.0 mmol) and anhydrous CH₂Cl₂ (30 mL) to the flask. Stir to achieve a homogenous solution.

  • Base Addition: Add Ag₂O (3.48 g, 15.0 mmol, 1.5 equiv) in one portion. The suspension will appear dark brown/black.

  • Electrophile Introduction: Dropwise, add the 80% propargyl bromide solution in toluene (2.23 g, ~15.0 mmol, 1.5 equiv) via syringe over 10 minutes.

  • Reaction Maturation: Seal the flask under N₂ and stir vigorously at room temperature (20–25 °C) for 24 to 48 hours. Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting material (R_f ~ 0.2) should disappear, replaced by a less polar product spot (R_f ~ 0.6).

  • Workup & Filtration: Once complete, the mixture will contain a heavy grayish-white precipitate (AgBr). Filter the entire suspension through a short pad of Celite, washing the filter cake thoroughly with additional CH₂Cl₂ (3 × 15 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure (Caution: Do not heat the water bath above 30 °C to prevent volatilization of the product). Purify the crude oil via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to yield the pure product as a colorless oil.

Workflow Step1 1. Preparation Dry CH2Cl2, activate Ag2O, exclude light Step2 2. Reagent Addition Add Methyl (R)-Lactate, then Propargyl Bromide Step1->Step2 Step3 3. Reaction Stir at RT for 24-48 h under N2 Step2->Step3 Step4 4. Filtration Filter over Celite to remove AgBr/Ag2O Step3->Step4 Step5 5. Purification Silica gel chromatography (Hexane/EtOAc) Step4->Step5 Step6 6. Analysis Chiral HPLC, NMR, Optical Rotation Step5->Step6

Step-by-step experimental workflow for the Ag2O-mediated O-propargylation.

Analytical Validation Criteria

To confirm the structural integrity and chiral purity of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, the following analytical benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic terminal alkyne proton as a triplet (due to long-range coupling) at ~2.45 ppm (t, J = 2.4 Hz, 1H). The propargyl CH₂ group appears as a doublet of doublets or a multiplet around 4.20 ppm. The α-proton (C2) will shift slightly downfield compared to the starting material, appearing as a quartet at ~4.15 ppm.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Daicel Chiralcel OD-H) to verify the enantiomeric excess. Compare the retention time against a racemic standard (synthesized using racemic methyl lactate) to ensure ee > 99%.

  • Optical Rotation: The specific rotation [α]D20​ should be recorded and compared against literature baselines to confirm the (R)-absolute configuration is uncompromised.

References

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives National Institutes of Health (NIH) / PMC Details the challenges of O-alkylation with propargyl bromide and the comparative efficacy of NaH versus milder conditions.[Link]

  • A pair of novel Zn(ii) enantiomeric coordination polymers based on a chiral multicarboxylate ligand: synthesis, crystal structure RSC Advances, 2017, 7, 45862–45868 Demonstrates the explicit use of Ag₂O and methyl lactate for stereoretentive O-alkylation.[Link]

  • Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil Journal of Environmental Quality, 29:1322-1328 (2000) Provides mechanistic insights into the alkylating properties and reactivity of primary alkyl halides like propargyl bromide.[Link]

  • Investigation of Fire and Explosion Accidents in the Chemical, Mining, and Fuel-Related Industries - A Manual CDC Stacks / Bureau of Mines Authoritative safety documentation regarding the explosive and shock-sensitive hazards of propargyl bromide. [Link]

Sources

Foundational

properties of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

[label="Six-Membered Cu-Metallacycle", fillcolor="#F1F3 Figure 1: Dinuclear copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle. Orthogonal Ester Derivatization Beyond click chemistry, the methyl ester...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Six-Membered Cu-Metallacycle", fillcolor="#F1F3

Figure 1: Dinuclear copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle.

Orthogonal Ester Derivatization

Beyond click chemistry, the methyl ester serves as a protected carboxylic acid. It can undergo mild saponification to yield the free acid without racemizing the sensitive (2R) chiral center. This free acid can subsequently be coupled to amines or amino acids using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), allowing the propargyl group to be integrated directly into peptide backbones.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific stoichiometric controls and mechanistic safeguards.

Protocol 1: CuAAC Bioconjugation (Triazole Formation)

Objective: Conjugate methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate with a model organic azide. Mechanistic Causality: Sodium ascorbate is utilized to reduce Cu(II) to Cu(I) in situ. This continuous reduction cycle prevents the accumulation of inactive oxidized copper species[1]. The addition of the TBTA ligand stabilizes the Cu(I) oxidation state and prevents catalyst aggregation, which is critical for maintaining the active dinuclear species[1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and 1.05 eq of the target organic azide in a 1:1 mixture of tert-butanol and H₂O (0.2 M concentration).

  • Ligand Addition: Add 0.1 eq of TBTA (tris-(benzyltriazolylmethyl)amine) to the mixture to stabilize the upcoming Cu(I) intermediate.

  • Catalyst Generation: Introduce 0.05 eq of CuSO₄·5H₂O, followed immediately by the dropwise addition of 0.1 eq of freshly prepared aqueous sodium ascorbate. The solution will typically transition from blue to pale yellow, validating the formation of Cu(I).

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Validate completion via TLC (staining with KMnO₄ to confirm the disappearance of the terminal alkyne).

  • Workup: Dilute with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Mild Saponification to Free Acid

Objective: Hydrolyze the methyl ester to prepare the free acid for downstream peptide coupling. Mechanistic Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation strongly coordinates the ester oxygen. This provides a milder, more controlled hydrolysis environment that heavily suppresses the risk of base-catalyzed epimerization at the C2 chiral center.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in a 3:1:1 solvent mixture of THF/MeOH/H₂O (0.5 M concentration).

  • Thermal Control: Cool the solution to 0 °C in an ice bath to kinetically favor ester hydrolysis over any side reactions.

  • Hydrolysis: Add 1.2 eq of LiOH·H₂O portion-wise over 5 minutes.

  • Reaction: Stir for 2 hours at 0 °C, then allow the mixture to slowly warm to room temperature. Monitor by TLC until the starting ester is consumed.

  • Acidification: Cool the mixture back to 0 °C and carefully acidify to pH 2–3 using 1M HCl. Caution: Avoid over-acidification to prevent cleavage of the propargyl ether.

  • Workup: Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent to yield pure (2R)-2-(prop-2-yn-1-yloxy)propanoic acid.

Applications in Drug Development & Materials Science

The structural divergence of this molecule makes it a highly sought-after precursor in two primary fields:

1. Peptidomimetics and Bioisosteres The 1,2,3-triazole ring formed via CuAAC is a well-established amide bond bioisostere. By hydrolyzing the ester to the free acid and coupling it into a peptide chain, researchers can position the propargyl group as a "click-ready" handle. Subsequent conjugation with azido-functionalized molecules creates branched peptidomimetics with enhanced proteolytic stability and targeted delivery capabilities[2].

2. Stereocontrolled Polylactide (PLA) Analogs Lactic acid derivatives are the foundation of biodegradable polymers. The incorporation of O-propargyl-substituted lactic acid monomers allows for the synthesis of highly functionalized polylactides[3]. The pendant alkyne groups serve as handles for post-polymerization modification via thiol-yne click chemistry, enabling the precise tuning of thermomechanical properties, cellular response, and degradation rates[3][4].

Synthetic_Divergence Core Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate CuAAC CuAAC 'Click' Reaction (Azide + Cu Catalyst) Core->CuAAC Saponification Ester Hydrolysis (LiOH, THF/H2O) Core->Saponification ThiolYne Thiol-Yne Addition (Radical Initiator) Core->ThiolYne Triazole Chiral Triazole Conjugate (Peptidomimetics) CuAAC->Triazole FreeAcid (2R)-2-(prop-2-yn-1-yloxy)propanoic acid (Peptide Coupling) Saponification->FreeAcid Polymer Stereocontrolled Functionalized Polymer (PLA Analogs) ThiolYne->Polymer

Figure 2: Synthetic divergence of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in chemical biology.

Sources

Exploratory

The Strategic Utility of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate: An In-depth Technical Guide for Drug Development Professionals

Abstract In the landscape of modern drug discovery and development, the demand for enantiomerically pure and versatile chiral building blocks is insatiable. These molecules serve as the foundational keystones for the asy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, the demand for enantiomerically pure and versatile chiral building blocks is insatiable. These molecules serve as the foundational keystones for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), where stereochemistry dictates biological activity and safety. This technical guide delves into the synthesis, characterization, and strategic applications of a particularly valuable yet under-documented chiral building block: methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate . This molecule, possessing a stereodefined propargyl ether moiety derived from (R)-lactic acid, offers a unique combination of chirality and a reactive alkyne handle. This dual functionality makes it an exceptional synthon for introducing stereocenters and enabling further molecular elaboration through powerful transformations such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, detailed experimental protocols, and insights into its application for the efficient construction of intricate molecular architectures.

The Imperative of Chirality in Drug Design

Chirality is a fundamental principle in pharmacology. The stereochemical arrangement of atoms in a drug molecule profoundly influences its interaction with chiral biological targets like enzymes and receptors.[1] Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or, in some notorious cases, responsible for adverse effects.[2] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical requirement for the development of safe and effective medicines.[3][4] Chiral building blocks, which are enantiomerically pure compounds with versatile functional groups, are indispensable tools in this endeavor, enabling the stereocontrolled synthesis of complex drug candidates.[5]

Synthesis and Characterization of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

The most direct and efficient route to methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is through the Williamson ether synthesis.[6][7] This reliable SN2 reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the readily available and inexpensive chiral precursor, methyl (R)-lactate, is deprotonated to form the corresponding alkoxide, which then displaces a halide from a propargyl electrophile.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis commences with the deprotonation of the hydroxyl group of methyl (R)-lactate using a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[8][9][10] The resulting alkoxide is then reacted in situ with propargyl bromide to yield the desired product. The use of a primary alkyl halide (propargyl bromide) ensures that the SN2 pathway is favored over potential elimination side reactions.[7]

Synthesis_of_Methyl_2R_propargyloxypropanoate cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product Methyl_R_Lactate Methyl (R)-Lactate Product_Molecule Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate Methyl_R_Lactate->Product_Molecule Williamson Ether Synthesis Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Product_Molecule Base NaH Base->Product_Molecule Solvent THF or DMF Solvent->Product_Molecule

Caption: Synthetic route to the target molecule.

Detailed Experimental Protocol

Materials:

  • Methyl (R)-lactate (1.0 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)

  • Propargyl bromide (80% solution in toluene, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl (R)-lactate (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • The mixture is cooled back to 0 °C, and propargyl bromide (1.2 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate as a colorless oil.

Characterization Data

Table 1: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), the methine proton (quartet, ~4.1 ppm), the propargyl methylene protons (doublet, ~4.3 ppm), the acetylenic proton (triplet, ~2.4 ppm), and the methyl protons of the lactate moiety (doublet, ~1.4 ppm).
¹³C NMR Resonances for the carbonyl carbon (~172 ppm), the methine carbon (~75 ppm), the propargyl methylene carbon (~57 ppm), the acetylenic carbons (~75 and ~79 ppm), the methyl ester carbon (~52 ppm), and the lactate methyl carbon (~18 ppm).[15][16]
FTIR (cm⁻¹) Characteristic absorption bands for the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), the C=O stretch of the ester (~1750 cm⁻¹), and the C-O-C ether stretch (~1100 cm⁻¹).[12]
Mass Spec (ESI-MS) Expected [M+H]⁺ and/or [M+Na]⁺ peaks corresponding to the molecular weight of the compound (C₇H₁₀O₃, MW = 142.15 g/mol ).

Applications in Asymmetric Synthesis and Drug Discovery

The true value of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate lies in its utility as a versatile chiral building block. The terminal alkyne serves as a highly reactive handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[17][18]

Gateway to Chiral 1,2,3-Triazoles via Click Chemistry

The CuAAC reaction provides an exceptionally efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[19] These triazole moieties are privileged structures in medicinal chemistry, often acting as bioisosteres for amide bonds and participating in favorable interactions with biological targets.

By employing methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in a CuAAC reaction with a diverse range of organic azides, a library of novel chiral 1,2,3-triazole-containing compounds can be rapidly assembled. The chirality of the starting material is preserved throughout the reaction, providing direct access to enantiomerically pure products.

Click_Chemistry_Application cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Chiral_Alkyne Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate Chiral_Triazole Chiral 1,4-disubstituted 1,2,3-triazole Chiral_Alkyne->Chiral_Triazole CuAAC 'Click' Reaction Organic_Azide R-N₃ Organic_Azide->Chiral_Triazole Copper_Catalyst Cu(I) Copper_Catalyst->Chiral_Triazole

Caption: Application in CuAAC "click" chemistry.

Representative Protocol for CuAAC Reaction

Materials:

  • Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (1.0 eq.)

  • Organic azide (1.0 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.)

  • Sodium ascorbate (0.1 eq.)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • In a reaction vessel, dissolve methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (1.0 eq.) and the organic azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq.) in water.

  • To the reaction mixture, add an aqueous solution of CuSO₄·5H₂O (0.05 eq.), followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure chiral 1,2,3-triazole derivative.

Future Perspectives and Conclusion

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate represents a powerful and versatile chiral building block with significant potential in drug discovery and development. Its straightforward synthesis from an inexpensive chiral pool starting material, coupled with the reactivity of its terminal alkyne, makes it an attractive tool for the construction of complex, enantiomerically pure molecules. The ability to readily participate in "click" chemistry opens up vast possibilities for the rapid generation of compound libraries for high-throughput screening and lead optimization. As the demand for stereochemically defined drug candidates continues to grow, the strategic application of well-designed chiral building blocks like methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate will undoubtedly play an increasingly crucial role in accelerating the drug development pipeline.

References

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]

  • Sumathi, H. P., Flörke, U., Yathirajan, H. S., Dayananda, A. S., & Ramesha, A. R. (2012). Methyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o874.
  • Hein, J. E., & Fokin, V. V. (2010). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Chemical Society Reviews, 39(4), 1302-1315.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I)
  • Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Knecht, S., et al. (2018). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Chemistry – A European Journal, 24(64), 17042-17046.
  • Li, Y., & Flood, A. H. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699.
  • SpectraBase. (n.d.). Methyl 2-(naphthalen-2-yloxy)propanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • S. N, S., & G, M. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. Journal of Pharmaceutical Sciences and Research, 3(9), 1469-1475.
  • Gonzalez-Bobes, F., et al. (2018). Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization.
  • Ihara, M. (2000). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 58(2), 142-150.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0321422). Retrieved from [Link]

  • Jiang, X., Hao, X., Jing, L., Wu, G., Kang, D., Liu, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789.
  • ResearchGate. (n.d.). Scheme 6: Reagents & conditions: (a) Propargyl bromide, NaH, Et 2 O/DMF... Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2R)-2-(2-iodylphenoxy)propanoate. Retrieved from [Link]

  • Liang, L., & Astruc, D. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2.
  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

  • Santos, C. S., et al. (2020).
  • WJPR. (2022, January 11). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Contente, M. L., et al. (2014). Enantioselective Synthesis of (R)2Arylpropanenitriles Catalysed by EneReductases in Aqueous Media and in Biphasic Ionic LiquidWa.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

  • White, P. S., & Toste, F. D. (2010). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. Journal of the American Chemical Society, 132(33), 11682-11689.
  • ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • Georgieva, M., et al. (2017).
  • Barker, T. J., & Beaudry, C. M. (2021). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. Organic & Biomolecular Chemistry, 19(40), 8746-8765.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Organic Letters, 13(10), 2534-2537.
  • Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]

  • Majchrzak, M., et al. (2019). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Forensic Toxicology, 37(2), 438-451.
  • de Mattos, M. C., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
  • Tanaka-Maeda Research Group. (n.d.). PUBLICATIONS. Retrieved from [Link]

  • de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8493.
  • PubChem. (n.d.). Prop-2-enyl 2-prop-2-enoxycarbonyloxypropanoate. Retrieved from [Link]

  • ScienceOpen. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Acta Pharma Reports. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Retrieved from [Link]

  • SIOC Journals. (n.d.). Synthesis and Fungicidal Activity of 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-2-(1,2,4-triazole-1-methyl)-1,3-dioxolane. Retrieved from [Link]

  • Research and Reviews. (2024, June 15). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Retrieved from [Link]

  • JOCPR. (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Retrieved from [Link]

  • Hilaris Publisher. (2024, April 29). The Role of Chiral Catalysts in Modern Organic Synthesis. Retrieved from [Link]

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Foundational

A Comprehensive Spectroscopic and Structural Elucidation Guide for Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Introduction Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a chiral organic molecule incorporating several key functional groups: an ester, an ether, and a terminal alkyne. This unique combination makes it a valuable bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a chiral organic molecule incorporating several key functional groups: an ester, an ether, and a terminal alkyne. This unique combination makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and complex molecular architectures. The presence of a stereocenter at the C2 position necessitates rigorous characterization to ensure stereochemical integrity, while the distinct functional groups demand a multi-faceted analytical approach for unambiguous structural confirmation.

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the complete characterization of this molecule. As a self-validating framework, this document details not only the expected data but also the underlying scientific principles and field-proven experimental protocols for acquiring high-fidelity spectra. The methodologies and data interpretations presented herein are designed to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex small molecules.

Molecular Structure and Analysis Workflow

A logical and systematic workflow is paramount for the efficient and accurate characterization of a newly synthesized compound. The process begins with the acquisition of data from complementary spectroscopic techniques, followed by a consolidated interpretation to build a cohesive structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire Data MS Mass Spectrometry (HRMS) Purification->MS Acquire Data IR IR Spectroscopy Purification->IR Acquire Data Interpret Combined Data Interpretation NMR->Interpret Consolidate Data MS->Interpret Consolidate Data IR->Interpret Consolidate Data Structure Structure Confirmation & Purity Assessment Interpret->Structure

Caption: General workflow for the structural elucidation of a synthetic compound.

The foundational step in our analysis is to visualize the molecule and assign a numbering system to its atoms, which will be used consistently across all spectroscopic interpretations.

G C1 C1 O4 O4 C1->O4 O O6 O6 C1->O6 O C2 C2 C2->C1 H_C2 H C2->H_C2 C3 C3 C3->C2 H3_C3 H₃ C3->H3_C3 C7 C7 O4->C7 C5 C5 H3_C5 H₃ C5->H3_C5 O6->C5 C8 C8 C7->C8 H2_C7 H₂ C7->H2_C7 C9 C9 C8->C9 H_C9 H C9->H_C9

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Abstract Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a valuable chiral building block, incorporating both a stereocenter and a terminal alkyne functionality, making it a highly versatile intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a valuable chiral building block, incorporating both a stereocenter and a terminal alkyne functionality, making it a highly versatile intermediate in pharmaceutical and materials science research. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol is centered on the Williamson ether synthesis, a classic yet highly efficient method, optimized for safety, scalability, and high enantiomeric purity. We detail the reaction mechanism, provide a step-by-step kilogram-scale protocol, outline critical safety procedures for handling hazardous reagents, and describe rigorous analytical methods for quality control, ensuring the final product meets the stringent specifications required for advanced applications.

Introduction and Strategic Overview

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and chemical synthesis. Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate serves as an exemplary chiral synthon. The propargyl group provides a reactive "handle" for subsequent modifications, most notably via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the chiral propionate moiety is a common structural motif in biologically active molecules.

The chosen synthetic strategy is the Williamson ether synthesis, which involves the Sₙ2 reaction between an alkoxide and an alkyl halide.[1][2][3] This method was selected for its reliability, high yields, and straightforward scalability. In this protocol, the hydroxyl group of commercially available and enantiopure methyl (2R)-lactate is deprotonated by a strong base to form a nucleophilic alkoxide. This intermediate then displaces the bromide from propargyl bromide in a classic Sₙ2 reaction to form the desired ether linkage.[3]

Key Strategic Considerations:

  • Stereochemical Integrity: The reaction conditions are specifically chosen to be mild enough to prevent racemization at the chiral center of the methyl lactate starting material.

  • Reagent Selection: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the alcohol. Propargyl bromide is a highly reactive electrophile, facilitating a rapid Sₙ2 reaction.

  • Process Safety: The protocol incorporates rigorous safety measures to manage the risks associated with sodium hydride (flammable solid) and propargyl bromide (toxic, lachrymatory, and potentially unstable).[4][5][6][7][8]

G cluster_reactants Reactants cluster_reagents Reagents MethylLactate Methyl (2R)-lactate Reaction Williamson Ether Synthesis (Sₙ2 Mechanism) MethylLactate->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base Sodium Hydride (NaH) Base->Reaction Solvent Anhydrous THF Solvent->Reaction Product Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate Reaction->Product Byproduct NaBr + H₂ Reaction->Byproduct

Caption: Reaction scheme for the synthesis of the target molecule.

Safety and Handling of Critical Reagents

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood or an appropriate production facility with engineering controls.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Use only Class D fire extinguishers for metal hydride fires. Do not use water, CO₂, or foam.

  • Propargyl Bromide: This compound is highly toxic, a potent lachrymator (causes severe eye-watering), and a suspected mutagen.[5][8] It may decompose, sometimes explosively, upon shock, heating, or in the presence of certain metals.[6][7] It is typically supplied as a solution in a solvent like toluene to reduce its explosive tendency.[6] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (PVC or neoprene recommended), a lab coat, and tightly fitting safety goggles.[4][5] An emergency eyewash and safety shower must be readily accessible.[6]

Detailed Scale-Up Protocol (1.0 Mole Scale)

This protocol is designed for a 1.0-mole scale and can be linearly adapted for larger quantities, provided the heat transfer and addition rates are carefully managed.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS NumberMolecular Weight ( g/mol )Amount (1.0 mol scale)Molar Eq.
Methyl (2R)-lactate≥98% eeVarious27871-49-4104.10104.1 g (1.0 mol)1.0
Sodium Hydride (NaH)60% dispersion in oilVarious7646-69-724.00 (active)44.0 g (1.1 mol)1.1
Propargyl Bromide80% solution in tolueneVarious106-96-7118.96163.6 g (1.1 mol)1.1
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Various109-99-9-2.0 L-
Isopropyl Alcohol (IPA)ReagentVarious67-63-0-~100 mL-
Saturated Ammonium Chloride (NH₄Cl)Aqueous---1.0 L-
Brine (Saturated NaCl)Aqueous---500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)ReagentVarious7487-88-9-50 g-

Equipment:

  • 5 L, 4-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe (thermocouple), nitrogen inlet/outlet, and a 500 mL pressure-equalizing dropping funnel.

  • Circulating chiller/heater for temperature control of the reactor jacket.

  • Hydrogen gas outlet bubbler (for monitoring deprotonation).

  • Rotary evaporator and vacuum distillation apparatus.

Step-by-Step Synthesis Procedure

G A 1. Reactor Setup - Assemble and dry 5L reactor. - Purge with Nitrogen. B 2. Charge NaH - Add NaH dispersion under N₂. - Add 1.0 L anhydrous THF. A->B Inert atmosphere C 3. Deprotonation - Cool reactor to 0-5 °C. - Slowly add Methyl Lactate in THF. - Monitor H₂ evolution. B->C Temperature control D 4. Alkylation - Maintain 0-5 °C. - Slowly add Propargyl Bromide solution. C->D Exotherm control E 5. Reaction & Monitoring - Warm to RT, stir for 12-16h. - Monitor by TLC/GC until completion. D->E Allow to react F 6. Quenching - Cool to 0 °C. - Slowly add Isopropyl Alcohol. - Slowly add sat. NH₄Cl solution. E->F Safety-critical step G 7. Work-up - Phase separation. - Wash organic layer with brine. - Dry with MgSO₄. F->G Phase extraction H 8. Purification - Filter and concentrate solvent. - Purify via vacuum distillation. G->H Isolation I 9. QC Analysis - Analyze for purity (GC/NMR) and enantiomeric excess (Chiral HPLC). H->I Final product

Caption: Scalable workflow for the synthesis and purification.

1. Reactor Setup and Inerting:

  • Assemble the 5 L jacketed reactor system. Ensure all glassware is thoroughly dried.

  • Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

2. Deprotonation:

  • Under a strong flow of nitrogen, carefully add the sodium hydride (44.0 g, 60% dispersion) to the reactor, followed by 1.0 L of anhydrous THF.

  • Begin stirring to create a uniform slurry.

  • Cool the reactor contents to 0-5 °C using the circulating chiller.

  • Dissolve methyl (2R)-lactate (104.1 g) in 250 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add the methyl lactate solution dropwise to the NaH slurry over 1.5-2 hours. Causality: A slow addition rate is critical to control the exotherm and the rate of hydrogen gas evolution. The reaction is complete when hydrogen evolution ceases.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour to ensure complete formation of the sodium alkoxide.

3. Alkylation:

  • While maintaining the internal temperature at 0-5 °C, add the propargyl bromide solution (163.6 g, 80% in toluene) to the dropping funnel.

  • Add the propargyl bromide solution dropwise to the reaction mixture over 1.5-2 hours. Causality: This slow, cold addition prevents potential side reactions and controls the exotherm from the Sₙ2 reaction.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and let it stir overnight (12-16 hours).

4. Reaction Monitoring and Quench:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the methyl lactate starting material is consumed.

  • Once complete, cool the reactor back down to 0-5 °C.

  • CAUTION: Quenching is highly exothermic. Slowly and carefully add isopropyl alcohol (~100 mL) dropwise to quench any unreacted sodium hydride.

  • After the initial vigorous reaction subsides, slowly add 1.0 L of saturated aqueous ammonium chloride solution via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.

5. Work-up and Isolation:

  • Stop stirring and transfer the biphasic mixture to a large separatory funnel.

  • Separate the layers. The product will be in the upper organic layer.

  • Wash the organic layer with 500 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

6. Purification:

  • The crude oil is purified by fractional distillation under reduced pressure.

  • Expected Boiling Point: ~60-65 °C at ~5 mmHg.

  • Collect the fractions corresponding to the pure product. The expected yield is typically 75-85%.

Analytical Quality Control

Rigorous analysis is essential to confirm the identity, purity, and stereochemical integrity of the final product.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, IR
Purity ≥ 98.0%Gas Chromatography (GC-FID)
Enantiomeric Excess ≥ 98.0% eeChiral High-Performance Liquid Chromatography (HPLC)
Protocol for Chiral HPLC Analysis

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[9][10][11]

  • Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropyl alcohol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of the mobile phase.

  • Procedure: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved. Calculate the enantiomeric excess (% ee) using the peak areas of the (R) and (S) enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base; inactive NaH; low reaction temperature.Use fresh, high-quality NaH. Ensure 1.1 equivalents are used. Allow the reaction to stir for a longer duration at room temperature.
Low Yield Inefficient quenching/work-up; product loss during distillation.Ensure the quench is performed at low temperature to prevent hydrolysis. Carefully monitor the vacuum and temperature during distillation.
Presence of Impurities Over-alkylation; side reactions from propargyl bromide.Maintain strict temperature control during additions. Use high-purity, stabilized propargyl bromide. Ensure efficient purification.
Low Enantiomeric Excess Racemization of starting material or product.Ensure the base used is non-nucleophilic (NaH is ideal). Avoid excessively high temperatures or prolonged exposure to acidic/basic conditions during work-up.

References

  • University of Georgia Office of Research. (n.d.). Propargylbromide-106-96-7.doc. Retrieved from [Link]

  • Cole-Parmer. (2006). Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Assessing Chiral Purity. Retrieved from [Link]

  • Pharmaceutical Industry Resources. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International - Chromatography Online. Retrieved from [Link]

  • Anonymous. (2025). Advances in chiral analysis: from classical methods to emerging technologies.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

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Application

Application Note: Stereospecific Alkyne Functionalization of Biomolecules Using Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Executive Summary The functionalization of complex biomolecules—such as monoclonal antibodies, therapeutic peptides, and nucleic acids—requires linker chemistries that are highly efficient, bioorthogonal, and structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of complex biomolecules—such as monoclonal antibodies, therapeutic peptides, and nucleic acids—requires linker chemistries that are highly efficient, bioorthogonal, and structurally predictable. Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a highly specialized, chiral alkyne handle designed for advanced bioconjugation workflows.

Unlike standard aliphatic linkers, this molecule provides a unique combination of a latent carboxylate (methyl ester), a hydrophilicity-enhancing ether linkage, and a pure (2R) stereocenter. This application note details the causality-driven protocols for activating this molecule and utilizing it in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate homogeneous, self-validating bioconjugates.

Mechanistic Causality: The Structural Advantage

In drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and targeted radioligands, the physical properties of the linker dictate the pharmacokinetic success of the therapeutic. The selection of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is driven by four mechanistic pillars:

  • The (2R) Stereocenter: Racemic linkers introduce diastereomeric complexity upon conjugation to chiral biomolecules, leading to heterogeneous target binding and unpredictable enzymatic cleavage rates. The pure (2R) conformation ensures spatial homogeneity in payload delivery.

  • The Ether Linkage (-O-): Hydrophobic alkyl linkers frequently trigger protein aggregation. The oxygen atom in the propargyloxy group acts as a hydrogen-bond acceptor, significantly increasing the local hydrophilicity of the conjugated handle.

  • The Terminal Alkyne: Provides a highly reactive, bioorthogonal handle for CuAAC, ensuring that downstream payload attachment does not cross-react with native biological functional groups [1].

  • The Methyl Ester: Serves as a protecting group that prevents the carboxylic acid from participating in unwanted side reactions during upstream synthesis, while allowing for controlled, mild saponification prior to amine-reactive activation.

Mechanism Linker Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate Multifunctional Bioconjugation Handle Stereo 2R Stereocenter Ensures spatial homogeneity in payload delivery Linker->Stereo Ether Ether Linkage (-O-) Enhances hydrophilicity, prevents aggregation Linker->Ether Alkyne Terminal Alkyne Enables bioorthogonal CuAAC Click Chemistry Linker->Alkyne Ester Methyl Ester Latent carboxylate for controlled NHS activation Linker->Ester

Structural causality of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in bioconjugation.

Experimental Workflow & Logic

Direct amidation of a methyl ester with protein lysine residues in aqueous media is thermodynamically unfavorable. Therefore, the workflow requires a three-phase approach: (1) Deprotection and Activation to an N-hydroxysuccinimide (NHS) ester, (2) Amine-reactive conjugation, and (3) Bioorthogonal Click Chemistry.

Workflow A Methyl (2R)-2-(prop-2-yn-1-yloxy) propanoate B Saponification & NHS Activation A->B LiOH, then EDC/NHS C Protein Conjugation (Amine Reactive) B->C pH 8.0-8.5 D CuAAC Click Reaction (Azide-Payload) C->D Cu(I), THPTA, Ascorbate

Three-phase bioconjugation workflow from latent ester to final triazole-linked conjugate.

Step-by-Step Protocols

Phase 1: Ester Deprotection and NHS Activation

Causality: The methyl ester must be hydrolyzed to a free carboxylic acid to allow for EDC-mediated coupling with NHS. This creates a highly reactive, amine-specific electrophile.

  • Saponification: Dissolve 100 mg of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in 2 mL of THF:H₂O (1:1 v/v). Add 1.5 equivalents of LiOH. Stir at room temperature for 2 hours.

  • Acidification & Extraction: Quench the reaction with 1M HCl to reach pH 2.0. Extract the resulting (2R)-2-(prop-2-yn-1-yloxy)propanoic acid with ethyl acetate (3 × 5 mL). Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • NHS Activation: Dissolve the isolated acid in 2 mL of anhydrous DMF. Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of EDC·HCl. Stir under argon at room temperature for 12 hours.

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The NHS ester will appear as a new, UV-inactive spot that stains positive with KMnO₄. Purify via flash chromatography if necessary, though the crude product is often sufficient for immediate bioconjugation.

Phase 2: Amine-Reactive Protein Conjugation

Causality: Conjugation must occur at pH 8.0–8.5. At this pH, a significant fraction of the solvent-exposed lysine ϵ -amines (pKa ~10.5) are deprotonated and nucleophilic, ensuring rapid attack on the NHS ester before it hydrolyzes in water [2].

  • Protein Preparation: Buffer-exchange the target protein (e.g., a monoclonal antibody) into 0.1 M Sodium Bicarbonate buffer, pH 8.3, at a concentration of 5–10 mg/mL. Do not use Tris or amine-containing buffers, as they will quench the NHS ester.

  • Conjugation: Dissolve the NHS-alkyne (from Phase 1) in anhydrous DMSO (10 mM stock). Add the desired molar equivalents (see Section 5) to the protein solution. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: React for 2 hours at room temperature with gentle end-over-end rotation.

  • Purification: Remove unreacted linker and NHS byproducts using a size-exclusion chromatography (SEC) desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4.

  • Validation Check: Quantify the Degree of Labeling (DoL) via intact mass LC-MS.

Phase 3: CuAAC Click Chemistry with Azide-Payload

Causality: Copper(I) catalyzes the cycloaddition, but in the presence of oxygen and ascorbate, it generates destructive Reactive Oxygen Species (ROS). The inclusion of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required. THPTA acts as a sacrificial reductant and coordinates the Cu(I) ion, accelerating the reaction while shielding the protein backbone from oxidative cleavage [3].

  • Reagent Preparation: Prepare fresh stock solutions in degassed water:

    • CuSO₄ (20 mM)

    • THPTA ligand (50 mM)

    • Sodium Ascorbate (100 mM)

  • Catalyst Pre-complexation: Mix CuSO₄ and THPTA at a 1:5 molar ratio. Logic: Excess ligand ensures no free copper is available to bind the protein. Incubate for 5 minutes.

  • Reaction Assembly: To the alkyne-functionalized protein (1 mg/mL in PBS), add the Azide-Payload (3 equivalents per alkyne handle).

  • Initiation: Add the pre-complexed Cu/THPTA (final Cu concentration: 100 µM). Immediately add Sodium Ascorbate (final concentration: 2.5 mM) to reduce Cu(II) to the active Cu(I) species.

  • Incubation & Quenching: React for 1 hour at room temperature. Quench the reaction by adding 5 mM EDTA to chelate the copper.

  • Final Purification: Purify the final conjugate via SEC or dialysis.

Quantitative Data & Optimization

The degree of alkyne functionalization directly correlates with the equivalents of NHS-linker added. However, over-modification increases the risk of protein aggregation. The following table summarizes the self-validating optimization parameters for a standard IgG1 antibody (150 kDa).

NHS-Alkyne (Molar Eq.)Average DoL (Alkyne/Protein)Monomer Purity (SEC, %)Conjugation Efficiency (%)
52.1>99.042.0
104.398.543.0
207.895.239.0
5014.588.429.0

Recommendation: For therapeutic applications, a DoL of 2 to 4 (achieved with 5–10 equivalents) is optimal to maintain >98% monomer purity while ensuring sufficient payload delivery.

Quality Control & Self-Validation

To ensure the integrity of the protocol, the system must be self-validating at each phase:

  • Phase 1 QC: Validate NHS ester formation via ¹H-NMR (appearance of succinimide protons at ~2.8 ppm).

  • Phase 2 QC: Perform Intact Mass Spectrometry (ESI-TOF) on the alkyne-protein. The mass shift should equal n×154.06 Da (mass of the added propargyloxypropanoate handle minus water).

  • Phase 3 QC: Analyze the final conjugate via Analytical Size Exclusion Chromatography (SEC-HPLC) to confirm that the CuAAC conditions did not induce covalent cross-linking or aggregation (Monomer peak must remain >95%).

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. URL:[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. URL:[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. URL:[Link]

Sources

Method

Application Note: Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate as a Stereospecific Alkyne Linker in Bioconjugation

Introduction & Scientific Rationale The development of next-generation bioconjugates—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the structural precision of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of next-generation bioconjugates—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the structural precision of the chemical linkers used to join the targeting moiety with the therapeutic payload[1]. Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a highly specialized, compact, and stereospecific linker designed for advanced bioconjugation workflows.

This molecule is essentially an (R)-lactic acid derivative where the hydroxyl group has been alkylated with a propargyl moiety, and the carboxylic acid is protected as a methyl ester. It offers three distinct chemical advantages:

  • Terminal Alkyne: Enables highly efficient, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"[2].

  • Methyl Ester Terminus: Provides a stable precursor that can be selectively saponified and activated (e.g., as an NHS ester) for targeted amidation with amine-bearing payloads, preventing premature degradation during storage.

  • (2R) Chiral Center: The defined stereochemistry allows for precise spatial orientation of the conjugated payload. In dense bioconjugates, controlling the chiral environment of the linker can significantly influence the enzymatic cleavage rate (e.g., by lysosomal proteases) and reduce steric clashes, directly impacting the therapeutic index of the ADC[3].

Physicochemical Properties

To ensure reproducible experimental design, the quantitative data and physical properties of the linker are summarized in Table 1.

Table 1: Physicochemical Profile of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

PropertyValueExperimental Significance
Chemical Name Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoateStandard IUPAC nomenclature.
Molecular Formula C₇H₁₀O₃Compact size minimizes linker-induced hydrophobicity.
Molecular Weight 142.15 g/mol Low molecular weight prevents aggregation in the final ADC.
Functional Groups Terminal alkyne, Methyl ester, Chiral etherDual-orthogonal reactivity for stepwise conjugation.
Stereochemistry (2R)-enantiomerProvides strict spatial orientation of the payload.
Solubility DMF, DMSO, DCM, MethanolRequires organic co-solvents (<10%) during protein conjugation.
Storage -20°C, desiccatedPrevents spontaneous ester hydrolysis over time.

Mechanistic Pathway

The bioconjugation workflow utilizing this linker is a self-validating, stepwise process. The ester must first be activated to react with a payload, followed by the click reaction with an azide-tagged protein.

BioconjugationWorkflow Linker Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (Chiral Alkyne Linker) Saponification Saponification (LiOH) & NHS Activation Linker->Saponification ActivatedLinker (2R)-2-(prop-2-yn-1-yloxy)propanoic acid NHS Ester Saponification->ActivatedLinker AlkynePayload Alkyne-Functionalized Payload ActivatedLinker->AlkynePayload Amidation Payload Cytotoxic Payload (Amine-bearing) Payload->AlkynePayload CuAAC CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) AlkynePayload->CuAAC Protein Azide-Functionalized Antibody (N3-mAb) Protein->CuAAC ADC Stereospecific Antibody-Drug Conjugate (Triazole Linkage) CuAAC->ADC 1,2,3-Triazole Formation

Workflow for ADC synthesis using a chiral alkyne linker via CuAAC click chemistry.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful bioconjugation is not merely about mixing reagents; it requires strict control over reaction conditions to maintain protein integrity and payload efficacy. The following protocols detail the stepwise synthesis of an ADC using this linker.

Protocol A: Linker Activation (Saponification and NHS Ester Formation)

Causality Check: Methyl esters are largely unreactive toward primary amines under mild, aqueous conditions. To conjugate the linker to a payload, the ester must first be hydrolyzed to a carboxylic acid and subsequently converted to an activated N-hydroxysuccinimide (NHS) ester.

  • Saponification: Dissolve 1.0 eq of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in a 3:1 mixture of THF/H₂O.

  • Add 1.2 eq of Lithium Hydroxide (LiOH) at 0°C. Stir for 2 hours. Note: Performing this at 0°C prevents the base-catalyzed racemization of the (2R) chiral center.

  • Acidify the mixture to pH 3 using 1M HCl, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the free carboxylic acid.

  • NHS Activation: Dissolve the intermediate acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature overnight under nitrogen.

  • Wash the organic layer with brine, dry, and purify via flash chromatography to isolate the activated NHS ester.

Protocol B: Payload Conjugation

Causality Check: Attaching the payload to the linker before the protein ensures that the harsh organic solvents and excess reagents required for amidation do not denature the delicate antibody structure.

  • Dissolve the amine-bearing cytotoxic payload (e.g., an MMAE or deruxtecan derivative) in anhydrous DMF (0.1 M concentration).

  • Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA acts as a non-nucleophilic base, ensuring the payload's primary amine is fully deprotonated and highly nucleophilic.

  • Add 1.1 eq of the NHS-activated linker from Protocol A.

  • Stir the reaction for 4 hours at room temperature.

  • Monitor completion via LC-MS. Purify the resulting alkyne-functionalized payload using preparative reverse-phase HPLC and lyophilize.

Protocol C: CuAAC Bioconjugation to Azide-Functionalized Antibody

Causality Check: The CuAAC reaction is highly efficient but relies on Cu(I), which can generate reactive oxygen species (ROS) that degrade proteins. The use of the THPTA ligand is critical as it coordinates the Cu(I) ion, accelerating the reaction while completely shielding the antibody from oxidative damage[2].

  • Preparation: Buffer-exchange the azide-functionalized antibody (N₃-mAb) into 50 mM Phosphate Buffer (pH 7.4) to a concentration of 5 mg/mL.

  • Payload Addition: Add 5.0 eq of the alkyne-functionalized payload (from Protocol B) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody precipitation.

  • Catalyst Complex: In a separate tube, pre-mix 1.0 mM CuSO₄ with 5.0 mM THPTA ligand in water. Incubate for 5 minutes. Note: Pre-complexing ensures no free copper interacts with the protein.

  • Initiation: Add the Cu-THPTA complex to the protein mixture (final Cu concentration: 100 µM). Immediately add 5.0 mM Sodium Ascorbate (freshly prepared in water) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Rotate the mixture gently for 2 hours at room temperature.

  • Purification: Quench the reaction with 5 mM EDTA to chelate the copper. Purify the final ADC using Size Exclusion Chromatography (SEC) or desalting columns (e.g., PD-10) to remove unreacted payload and catalyst.

Troubleshooting & Optimization

  • Incomplete Click Reaction (Low DAR): If the Drug-to-Antibody Ratio (DAR) is lower than expected, it is often due to the oxidation of the Cu(I) catalyst. Ensure the reaction vessel is purged with argon and that the Sodium Ascorbate is prepared immediately before use.

  • Protein Aggregation: Hydrophobic payloads can cause the antibody to aggregate once conjugated. If SEC analysis shows high molecular weight species, increase the organic co-solvent (e.g., up to 15% Propylene Glycol) during the CuAAC reaction, or utilize a more hydrophilic spacer between the alkyne linker and the payload[3].

  • Loss of Stereospecificity: If chiral HPLC indicates racemization, ensure that the saponification step (Protocol A) is strictly temperature-controlled and avoids prolonged exposure to strong alkali bases.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[Link]

  • Khongorzul, P., et al. (2020). Antibody–Drug Conjugates: A Comprehensive Review. Molecular Cancer Research (AACR Journals).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for Click Reactions with Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals employing methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Cu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals employing methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed to provide in-depth, field-proven insights to navigate the nuances of catalyst selection and reaction optimization for this specific chiral alkyne.

Introduction to CuAAC with Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] Your molecule of interest, methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, possesses a terminal alkyne tethered to a chiral methyl lactate core. This structure introduces specific considerations for catalyst and ligand selection to ensure high reaction efficiency while preserving stereochemical integrity.

This guide will address common challenges and provide actionable troubleshooting strategies to empower you to achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is sluggish or incomplete. What are the likely causes?

Several factors can contribute to slow or incomplete reactions with this substrate. The primary suspects are:

  • Suboptimal Catalyst System: The choice of copper source and, more importantly, the coordinating ligand is critical. The chiral center and the ester functionality of your alkyne may interact with the copper catalyst, necessitating a well-chosen ligand to facilitate the reaction.

  • Poor Solubility: While methyl lactate, a related structure, is soluble in water and many organic solvents, the propargylated derivative's solubility might vary, especially in the presence of less polar azide partners.[3] Poor solubility of either reactant can significantly hinder reaction kinetics.

  • Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4]

  • Inhibitory Effects of Counter-ions: Certain counter-ions from the copper salt, such as iodide, can act as ligands and interfere with the catalytic cycle.[5]

Q2: Which copper source is best for my reaction?

The most common and convenient method for generating the active Cu(I) catalyst in situ is through the reduction of a Cu(II) salt with a reducing agent.[5]

Copper SourceReducing AgentAdvantagesDisadvantages
CuSO₄·5H₂O Sodium AscorbateReadily available, inexpensive, effective in aqueous and mixed solvent systems.Can generate reactive oxygen species (ROS) that may degrade sensitive substrates.[5]
Cu(I) Salts (e.g., CuI, CuBr) None requiredDirect use of the active catalyst, can be milder for sensitive substrates.Less soluble in many common solvents, sensitive to oxidation.

For initial experiments with methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, we recommend starting with the CuSO₄/sodium ascorbate system due to its robustness and ease of use.

Q3: How do I choose the right ligand for my chiral propargyl ether?

Ligands are crucial for stabilizing the Cu(I) oxidation state, increasing reaction rates, and improving solubility of the catalyst.[6][7] For your substrate, the choice of ligand can be guided by the solvent system.

LigandRecommended Solvent SystemKey Features
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)Organic Solvents (e.g., DMF, DMSO, THF/t-BuOH)Highly effective at accelerating CuAAC reactions.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Aqueous and Mixed Aqueous/Organic SolventsWater-soluble analogue of TBTA, ideal for bioconjugation and reactions in aqueous buffers.[5]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Aqueous and Mixed Aqueous/Organic SolventsHighly water-soluble and reported to be one of the best performing ligands for CuAAC.[8]

Given the potential for your substrate to be used in both organic and aqueous-organic media, having access to both a TBTA-type ligand for organic phases and a water-soluble ligand like THPTA or BTTAA is advisable.

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is a common and frustrating issue. The following workflow will help you diagnose and resolve the problem.

G start Low/No Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_catalyst Is the Catalyst System Active? check_reagents->check_catalyst Reagents OK success Successful Reaction check_reagents->success Reagent Issue Resolved sub_reagents • Confirm structure and purity of alkyne and azide • Use a fresh solution of sodium ascorbate • Ensure 1:1 or slight excess of one reagent check_reagents->sub_reagents optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK check_catalyst->success Catalyst Issue Resolved sub_catalyst • Degas solvents to remove oxygen • Increase ligand:copper ratio (e.g., 5:1) • Try a different ligand (e.g., TBTA for organic, THPTA for aqueous) check_catalyst->sub_catalyst final_check Consider Alternative Strategies optimize_conditions->final_check Still Low Yield optimize_conditions->success Yield Improved sub_optimize • Increase reaction temperature (e.g., 40-60 °C) • Increase catalyst loading (e.g., 1-5 mol%) • Change solvent to improve solubility optimize_conditions->sub_optimize final_check->success Problem Solved sub_final • Consider a different copper source (e.g., CuI) • Investigate potential side reactions (e.g., ester hydrolysis) final_check->sub_final

Caption: Troubleshooting workflow for low or no product yield.

In-depth Causality:

  • Reagent Integrity: Azides can be unstable, and the purity of your custom alkyne, methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, is paramount. Sodium ascorbate solutions should always be prepared fresh as they can degrade upon storage.

  • Catalyst Activity: Oxygen is the primary culprit for Cu(I) deactivation. Degassing your solvents by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before adding the catalyst is a critical step. The ligand protects the copper, and a higher ligand-to-copper ratio can enhance this protection.[5]

  • Reaction Kinetics: The rate of a bimolecular reaction is dependent on the concentration of the reactants. If your substrate or azide partner has poor solubility in the chosen solvent, the effective concentration in solution will be low, leading to a slow reaction. The ester group in your substrate might lead to increased polarity compared to simple alkyl propargyl ethers, influencing solvent choice. While methyl lactate is miscible with water, your larger molecule may require a co-solvent like DMSO or THF to achieve complete dissolution.

Issue 2: Observation of Side Products

The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as the Glaser coupling.

  • Glaser Coupling: This side reaction produces a diyne byproduct and is promoted by the presence of oxygen and the absence of a sufficient amount of reducing agent or a stabilizing ligand.

    • Solution: Ensure thorough deoxygenation of your reaction mixture and use a fresh solution of sodium ascorbate. Increasing the ligand concentration can also help suppress this side reaction.

Another potential, though less common, issue with your specific substrate could be ester hydrolysis .

  • Ester Hydrolysis: While CuAAC reactions are generally tolerant of ester functionalities, prolonged reaction times at non-neutral pH or elevated temperatures could potentially lead to the hydrolysis of the methyl ester in your substrate.

    • Solution: Monitor your reaction progress and try to keep reaction times to a minimum. Maintain a pH between 6 and 8 for your reactions, especially if using aqueous co-solvents. If hydrolysis is suspected, analyze your crude reaction mixture by LC-MS to look for the corresponding carboxylic acid.

Experimental Protocols

Protocol 1: General CuAAC Reaction in a Mixed Aqueous/Organic System

This protocol is a good starting point for the reaction of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate with a water-soluble azide.

Materials:

  • Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (20 mM in deionized water)

  • THPTA stock solution (100 mM in deionized water)

  • Sodium ascorbate (prepare a fresh 1 M solution in deionized water)

  • Solvent: 1:1 (v/v) mixture of t-butanol and deionized water

Procedure:

  • In a reaction vial, dissolve methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (1.0 eq) and the azide (1.05 eq) in the t-butanol/water solvent mixture.

  • Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen.

  • In a separate microcentrifuge tube, prepare the catalyst premix by adding the required volume of the CuSO₄ stock solution (e.g., for 1 mol% catalyst loading) and the THPTA stock solution (to achieve a 5:1 ligand-to-copper ratio). Let this mixture stand for 1-2 minutes.

  • To the deoxygenated solution of the alkyne and azide, add the catalyst premix.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 1-12 hours.

  • Upon completion, the reaction can be worked up by diluting with water and extracting with an organic solvent like ethyl acetate. The copper catalyst can be removed by washing the organic layer with an aqueous solution of EDTA.

Protocol 2: CuAAC Reaction in an Organic Solvent

This protocol is suitable for reactions with azides that are soluble in organic solvents.

Materials:

  • Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

  • Azide of interest

  • Copper(I) iodide (CuI)

  • TBTA

  • Solvent: Anhydrous DMF or THF

Procedure:

  • To a dry reaction vial under an inert atmosphere (nitrogen or argon), add methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (1.0 eq) and the azide (1.05 eq).

  • Dissolve the reactants in the anhydrous organic solvent.

  • In a separate vial, suspend CuI (2 mol%) and TBTA (2.2 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand suspension to the solution of the reactants.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • For work-up, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Data Summary for Catalyst and Ligand Loading

The following table provides typical concentration ranges for the key components of a CuAAC reaction. These should be considered as starting points for optimization with your specific substrate.

ComponentTypical Concentration/LoadingRationale
Alkyne/Azide 10 mM - 1 MHigher concentrations generally lead to faster reaction rates.
Copper Catalyst 0.1 - 5 mol%Lower loadings are preferred for atom economy, but more challenging substrates may require higher loadings.
Reducing Agent (e.g., Sodium Ascorbate) 5 - 20 mol% (or 1-5 eq. relative to copper)An excess is used to ensure the copper remains in the active Cu(I) state.
Ligand 1 - 5 eq. relative to copperA higher ligand-to-copper ratio can improve catalyst stability and reaction rate, especially in dilute or aqueous solutions.[5]

Mechanistic Insight: The Role of the Catalyst and Ligand

The CuAAC reaction proceeds through a catalytic cycle that is greatly enhanced by the presence of a copper(I) catalyst.

G CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (R-C≡CH) Azide Azide (R'-N₃) Metallacycle Six-membered Copper-containing Intermediate Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H⁺ Product->CuI Regenerates Catalyst Ligand Ligand (L) Ligand->CuI Stabilizes Ligand->Cu_Acetylide Accelerates

Caption: Simplified catalytic cycle of the CuAAC reaction.

The ligand (L) plays a multifaceted role by:

  • Stabilizing the Cu(I) oxidation state against disproportionation and oxidation.

  • Preventing the formation of inactive copper acetylide polymers.

  • Increasing the effective concentration of the copper catalyst in solution.

  • Accelerating the key steps in the catalytic cycle.

For your specific substrate, methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, the ester and ether oxygens are potential weak coordinating sites for copper. A well-chosen polydentate nitrogen ligand like TBTA or THPTA will outcompete these weaker interactions and ensure the copper is available for the desired catalytic activity.

References

  • Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2004). Click Chemistry in Materials Synthesis. Journal of Polymer Science Part A: Polymer Chemistry, 42(17), 4392-4403.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210-216.
  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-Accelerated Cu-Catalyzed Azide-Alkyne Cycloaddition: A Mechanistic Study. Journal of the American Chemical Society, 129(42), 12696-12704.
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.
  • Ataman Kimya. (n.d.). METHYL LACTATE. Retrieved from [Link]

  • Johnson, J. A., & Finn, M. G. (2011). The nature of the copper(I)-catalyzed azide–alkyne cycloaddition.
  • Presolski, S. I., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3: 153-162.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Cheméo. (n.d.). Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). Retrieved from [Link]

  • PubChem. (n.d.). Methyl Lactate. Retrieved from [Link]

  • INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard. Lactate esters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate. We will address co...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate. We will address common impurities, troubleshooting scenarios, and validated protocols to ensure the highest purity of your final compound.

Section 1: Understanding the Chemistry: Synthesis and Impurity Profile

The target compound, methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, is typically synthesized via the Williamson ether synthesis.[1][2][3] This well-established Sₙ2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide.[1][4] In this case, the reaction is between methyl (2R)-2-hydroxypropanoate (methyl lactate) and propargyl bromide, facilitated by a non-nucleophilic base.

A thorough understanding of this synthetic pathway is the cornerstone of effective impurity profiling and purification strategy development.[5]

Diagram of the Synthetic Pathway and Potential Side Reactions

Williamson_Synthesis cluster_reactants Reactants cluster_products Reaction Products Methyl_Lactate Methyl (2R)-2-hydroxypropanoate Alkoxide Lactate Alkoxide (Nucleophile) Methyl_Lactate->Alkoxide Deprotonation Propargyl_Bromide Propargyl Bromide Target_Product Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (Desired Sₙ2 Product) Propargyl_Bromide->Target_Product Elimination_Product Allene/Propyne (E2 Side Product) Propargyl_Bromide->Elimination_Product Base Base (e.g., NaH, K₂CO₃) Base->Alkoxide Alkoxide->Target_Product Sₙ2 Attack Alkoxide->Elimination_Product E2 Elimination (Minor Pathway)

Caption: Williamson ether synthesis of the target compound and the competing E2 elimination side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Based on the Williamson ether synthesis pathway, your crude product will likely contain a mixture of:

  • Unreacted Starting Materials: Methyl (2R)-2-hydroxypropanoate and propargyl bromide.

  • Side Products: Small amounts of elimination byproducts (like allene) may form, although this is less favored with primary halides like propargyl bromide.[1][6]

  • Reagent-Derived Impurities: Residual base (e.g., NaH, K₂CO₃) and inorganic salts (e.g., NaBr, KBr).

  • Solvent Residues: High-boiling point solvents used in the reaction, such as N,N-dimethylformamide (DMF) or acetonitrile.[7][8]

Q2: What is a standard workflow for purifying the crude product?

A: A robust purification strategy involves a multi-step approach to systematically remove different classes of impurities. The general workflow is:

  • Aqueous Workup: To remove inorganic salts, residual base, and highly polar starting materials like methyl lactate.[9][10]

  • Solvent Removal: Evaporation of the extraction solvent under reduced pressure.

  • Chromatographic Purification: Flash column chromatography on silica gel is the primary method to separate the target compound from unreacted propargyl bromide and other organic impurities.

  • Final Solvent Removal & Purity Assessment: Careful removal of chromatography solvents and subsequent analysis by NMR, HPLC, and/or GC-MS to confirm purity.[5]

General Purification and Analysis Workflow

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Quench, Extract, Wash, Dry) A->B C Crude Organic Extract B->C D Concentration (Rotary Evaporation) C->D E Crude Product Oil D->E F Primary Purification E->F G Flash Column Chromatography (Silica Gel) F->G Standard Method H High-Vacuum Distillation (Alternative for solvent removal) F->H If High-Boiling Solvent Suspected I Combine Pure Fractions G->I K Purified Product H->K J Final Concentration I->J J->K L Purity & Identity Confirmation (NMR, HPLC, GC-MS) K->L

Caption: A logical workflow for the purification and analysis of the target compound.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q: My ¹H NMR spectrum shows a significant amount of unreacted methyl (2R)-2-hydroxypropanoate. How do I remove it?

A:

  • Causality: Methyl lactate is a small, polar molecule with a free hydroxyl group, making it highly soluble in water. The Williamson ether synthesis is often run with a slight excess of the alcohol, so its presence in the crude product is common.

  • Solution: An effective aqueous workup is critical. After quenching the reaction, extract your product into a water-immiscible organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers multiple times (at least 2-3 times) with water, followed by a brine wash.[10] The brine wash helps to break up any emulsions and removes residual water from the organic layer before drying with an agent like anhydrous Na₂SO₄ or MgSO₄.[9] This procedure should efficiently remove the vast majority of the water-soluble methyl lactate.

Q: I'm struggling to remove residual propargyl bromide. It co-elutes with my product during column chromatography.

A:

  • Causality: Propargyl bromide is a relatively nonpolar, volatile alkyl halide. Its polarity can be similar to the target ether product, leading to poor separation on silica gel if the solvent system is not optimized.

  • Solutions:

    • Optimize Chromatography: Your primary tool is to adjust the polarity of your eluent system. Use a shallow gradient or isocratic elution with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate). Start with a very low percentage of the polar solvent (e.g., 2-5% ethyl acetate) and increase it slowly. This will increase the retention time of both compounds on the silica column, enhancing their separation.

    • Removal Under Vacuum: Propargyl bromide is significantly more volatile than your product. After your initial workup and concentration, you can place the crude oil under a high vacuum for a short period (e.g., 1-2 hours) while gently warming (e.g., 30-40°C). This can remove a substantial amount of the residual alkyl halide before you proceed to chromatography.

    • Chemical Quenching (Advanced): If the issue persists, a small amount of a nucleophilic amine (e.g., a few drops of diethylamine) can be added to the crude mixture before workup to react with the excess propargyl bromide. The resulting ammonium salt is water-soluble and easily removed during the aqueous wash. Caution: This should be tested on a small scale first, as it adds another component to the mixture.

Q: My final product is a dark brown oil, but I expected a colorless or pale-yellow liquid. What could have caused this?

A:

  • Causality: Dark coloration often indicates the presence of polymeric or decomposition products. Terminal alkynes, especially in the presence of certain metals or under harsh (high temperature or strongly basic) conditions, can undergo polymerization. Additionally, if the reaction was overheated or run for an extended period, side reactions and decomposition can occur.

  • Solutions:

    • Purification: A well-executed flash column chromatography is often sufficient to separate your desired product from these higher molecular weight, often highly polar, colored impurities. The colored material will typically remain at the baseline of the silica gel column.

    • Prevention in Future Syntheses: To prevent this, ensure your reaction temperature is carefully controlled. Use a reliable base like potassium carbonate (K₂CO₃), which is milder than sodium hydride (NaH), and a suitable solvent like acetonitrile.[7] Avoid excessive reaction times once TLC or GC analysis shows consumption of the limiting reagent.

Section 4: Key Experimental Protocols

Protocol 4.1: Standard Aqueous Workup and Extraction

  • Cooling & Quenching: Cool the reaction vessel to 0 °C using an ice bath. Slowly and carefully add deionized water to quench any unreacted base (e.g., NaH) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and shake vigorously. Allow the layers to separate.[9]

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated aqueous sodium chloride (brine) (1x)

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄).[8][10] Swirl and let it stand for 15-20 minutes until the solvent is clear.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 4.2: Flash Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., 98:2 Hexane:Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC). A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 2% and gradually increasing to 10-15%).[10]

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them under reduced pressure to obtain the purified compound.

Protocol 4.3: Purity Assessment by RP-HPLC

High-Performance Liquid Chromatography is an excellent method for quantifying the purity of the final product.[11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: Start at ~30% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) where the ester carbonyl will absorb.

  • Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.

Data Reference Table
Compound / ImpurityExpected ¹H NMR Chemical Shifts (CDCl₃, δ ppm)Key Characteristics for Identification
Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (Product) ~4.3-4.5 (m, 2H, -O-CH₂-C≡), ~4.1 (q, 1H, -CH(CH₃)-), ~2.5 (t, 1H, -C≡CH), ~3.7 (s, 3H, -OCH₃), ~1.4 (d, 3H, -CH(CH₃)-)Presence of all signals, especially the propargyl CH₂ at ~4.4 ppm and the alkyne H at ~2.5 ppm.
Methyl (2R)-2-hydroxypropanoate (Starting Material) ~4.3 (q, 1H, -CH(OH)-), ~3.8 (s, 3H, -OCH₃), ~2.5-3.0 (br s, 1H, -OH), ~1.4 (d, 3H, -CH(CH₃)-)Absence of propargyl signals. Presence of a broad -OH peak.
Propargyl Bromide (Starting Material) ~3.9 (d, 2H, -CH₂-Br), ~2.6 (t, 1H, -C≡CH)A characteristic doublet for the CH₂Br group.
DMF (Solvent Residue) ~8.0 (s, 1H), ~2.9 (s, 3H), ~2.7 (s, 3H)Three distinct singlets.

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Martin, C., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 988. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Collins, M., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Forensic Science International, 274, 53-62. [Link]

  • Al-Masoudi, N. A., et al. (n.d.). 2,3,3a,4,7,7a-hexahydro-1H- isoindole. [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. [Link]

  • Clegg, W., et al. (1999). Highly Active and Selective Catalysts for the Production of Methyl Propanoate via the Methoxycarbonylation of Ethene. Chemical Communications, (19), 1957-1958. [Link]

  • Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Google Patents. (2014).
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed allylic C–H oxidation under simple operation and mild conditions Supporting Information. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. Molbank, 2023(3), M1682. [Link]

  • Chromatography Today. (2017, May 23). Method Development and Validation of Simultaneous Determination of Related Substances for Salmeterol Xinafoate and Fluticasone Propionate in Dry Powder Inhalers. [Link]

  • Albericio, F., & Malde, A. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Molecules, 26(12), 3693. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Enantiomeric and Structural Characterization of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

The Analytical Challenge in Chiral Building Blocks Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a highly versatile chiral alkyne-ether-ester. Because it contains a terminal alkyne, it is heavily utilized in copper-cata...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Chiral Building Blocks

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a highly versatile chiral alkyne-ether-ester. Because it contains a terminal alkyne, it is heavily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to synthesize triazole-linked peptidomimetics and PROTAC linkers[1].

The biological efficacy of these downstream therapeutics is strictly dependent on the absolute configuration of the C2 stereocenter. While standard 1D and 2D NMR spectroscopy can easily confirm the covalent connectivity of the molecule, these techniques are fundamentally blind to enantiomeric excess (ee%) because the (2R) and (2S) enantiomers are magnetically equivalent in an achiral environment[2]. This guide objectively compares the performance of analytical methodologies used to characterize both the structural identity and the enantiomeric purity of this specific molecule.

Baseline Structural Elucidation

Before assessing enantiopurity, the covalent structure must be validated. The presence of the chiral center at C2 renders the adjacent propargyl methylene protons (-O-CH₂-C≡CH) diastereotopic. Even in the absence of a chiral shift reagent, these protons experience different magnetic environments and couple to each other, appearing as a distinct AB system (two doublets of doublets) rather than a simple doublet.

Table 1: Baseline ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

NucleusChemical Shift (ppm)Multiplicity & J-CouplingAssignmentStructural Rationale
¹H 4.25 & 4.15dd, J = 15.8, 2.4 Hz (2H)-O-CH₂ -C≡CHDiastereotopic protons split by geminal coupling and long-range alkyne coupling.
¹H 4.05q, J = 6.8 Hz (1H)-CH -CH₃C2 methine proton split by the adjacent methyl group.
¹H 3.75s (3H)-C(=O)OCH₃ Ester methoxy group; sharp singlet ideal for downstream ee% integration.
¹H 2.45t, J = 2.4 Hz (1H)-C≡CH Terminal alkyne proton; long-range coupling to propargyl CH₂.
¹H 1.42d, J = 6.8 Hz (3H)-CH-CH₃ C2 methyl group.
¹³C 173.5s-C (=O)OCH₃Ester carbonyl carbon.
¹³C 79.1, 74.8s-CC HAlkyne carbons.

Methodology Comparison for Enantiomeric Purity

To determine the ee% of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, analysts typically choose between Chiral HPLC, Chiral Derivatization, and Chiral Lanthanide Shift Reagent (CLSR) NMR.

A critical structural feature of this molecule is that it is a fully protected ester-ether . It lacks free nucleophilic groups (such as -OH or -NH₂). Therefore, classical chiral derivatization techniques like Mosher's Method (using MTPA-Cl) are fundamentally incompatible without first subjecting the molecule to a destructive reduction step (e.g., converting the ester to an alcohol)[3].

Consequently, CLSR NMR using Eu(hfc)₃ emerges as the superior, non-destructive analytical product for this specific workflow, as it leverages the existing Lewis basic oxygen atoms for transient coordination.

Workflow Start Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (Target Analyte) CSR Chiral Lanthanide Shift NMR (Eu(hfc)3 in CDCl3) Start->CSR HPLC Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H) Start->HPLC Mosher Mosher's Derivatization (MTPA-Cl) Start->Mosher CSR_Out Direct ee% Measurement (Optimal: Fast, Non-destructive) CSR->CSR_Out HPLC_Out High Precision ee% (Viable: Requires Method Dev) HPLC->HPLC_Out Mosher_Out Incompatible (Requires Ester Reduction) Mosher->Mosher_Out

Figure 1: Decision matrix for enantiomeric characterization of fully protected chiral ester-ethers.

Deep Dive: Chiral Lanthanide Shift Reagent (Eu(hfc)₃) NMR

The Causality of the Method

Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]) is a paramagnetic chiral shift reagent. The Europium(III) ion acts as a hard Lewis acid, coordinating reversibly with the hard Lewis basic oxygen atoms of the propanoate ester and the propargyl ether.

Because the Eu(III) center is paramagnetic, it induces a pseudo-contact downfield shift of the protons in the molecule. Crucially, the chiral d-camphorate ligands create an asymmetric coordination sphere. When the (2R) and (2S) enantiomers bind to this chiral complex, they form diastereomeric transient complexes with different thermodynamic stabilities and magnetic geometries[4]. This causes previously equivalent signals—such as the sharp ester methoxy singlet at 3.75 ppm—to split into two distinct peaks, allowing for direct integration[5].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system to prevent false ee% reporting due to line broadening or impurities.

  • Sample Preparation: Dissolve 10 mg of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in 0.6 mL of strictly anhydrous CDCl₃. (Causality: Trace water will competitively bind to the Eu(III) center, quenching the shift effect).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher) to establish the unshifted baseline (Table 1).

  • Incremental Titration: Prepare a stock solution of Eu(hfc)₃ in dry CDCl₃. Add the reagent to the NMR tube in 0.05 molar equivalent increments.

  • Monitoring: After each addition, acquire a spectrum. Monitor the downfield shift and splitting of the ester -OCH₃ singlet.

  • Optimization: Stop the titration when baseline resolution between the (R) and (S) peaks is achieved (typically between 0.2 and 0.4 eq). (Causality: Adding >0.5 eq causes severe paramagnetic relaxation line broadening, which merges the peaks and destroys integration accuracy[4]).

  • Self-Validation Step: To definitively prove that the split peaks represent the two enantiomers (and not a rotamer or impurity), spike the NMR tube with 2 mg of racemic methyl 2-(prop-2-yn-1-yloxy)propanoate. Re-acquire the spectrum. The peak corresponding to the minor (2S) enantiomer will proportionally increase in area, internally validating the ee% calculation system.

Performance Comparison Matrix

Table 2: Analytical Methodologies for Enantiomeric Purity

MethodologyMechanism of ActionSample Prep TimeDestructive?Resolution / Precision
CLSR NMR (Eu(hfc)₃) Diastereomeric complexation via Lewis acid-base coordination.< 15 minutesNo (Analyte can be recovered via silica plug).High resolution; accurate to ~2% minor enantiomer detection.
Chiral HPLC Differential partitioning on a chiral stationary phase.Days (Requires extensive solvent/column method development).No Extremely high precision; accurate to <0.1% minor enantiomer.
Mosher's Derivatization Covalent formation of diastereomeric esters/amides.Hours to Days (Requires prior ester reduction to alcohol).Yes (Covalently altered).N/A (Fundamentally incompatible with the native molecule).

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Introduction In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of chiral molecules is paramount. Enantiomers, while chemically identical in an achiral environment, can ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of chiral molecules is paramount. Enantiomers, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, a chiral molecule featuring an ester, an ether, and a terminal alkyne, represents a class of building blocks whose stereochemical integrity must be rigorously controlled and verified. The presence of multiple functional groups and a single stereocenter presents a distinct analytical challenge that is ideally suited for exploration by mass spectrometry (MS).

Mass spectrometry, prized for its exceptional sensitivity and specificity, is a cornerstone of modern analytical chemistry.[1][2] However, MS is inherently "chiral-blind," as enantiomers possess identical mass-to-charge ratios (m/z).[1][3] Therefore, its power can only be unlocked through coupling with a chiral separation technique or by inducing a chiral differentiation within the mass spectrometer itself.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the comprehensive analysis of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate. We will dissect two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind instrumental choices, predict fragmentation pathways, and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals. Our objective is to equip you not just with methods, but with the strategic understanding to select and optimize the ideal analytical approach for your specific research needs.

Physicochemical Properties and Analytical Considerations

Before delving into specific methods, understanding the analyte is critical.

  • Structure: alt text

  • Molecular Formula: C₇H₁₀O₃

  • Monoisotopic Mass: 142.0630 g/mol

  • Key Functional Groups: Methyl ester, propargyl ether, chiral center.

The molecule's relatively low molecular weight and the absence of highly polar, non-volatile groups suggest that it is amenable to both GC and LC analysis. The ester and ether functionalities provide sites for protonation, making it an excellent candidate for positive-mode electrospray ionization (ESI). The terminal alkyne offers a potential site for chemical derivatization if needed.

Comparative Analysis of Mass Spectrometry Workflows

The choice between GC-MS and LC-MS is not merely one of convenience; it is a strategic decision dictated by the analytical goals, be it routine purity checks, enantiomeric excess (e.e.) determination, or detailed structural confirmation.

Workflow 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds that are thermally stable.[4] Given the structure of our analyte, it is an excellent first-choice methodology.

Expertise & Causality: The separation of enantiomers is achieved before the sample enters the mass spectrometer by using a GC column coated with a chiral stationary phase (CSP).[5] Electron Ionization (EI) is the most common ionization source in GC-MS. EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[6] This creates a rich fragmentation pattern that acts as a chemical fingerprint, ideal for structural confirmation and library matching.

Predicted Fragmentation (Electron Ionization): The molecular ion (M⁺• at m/z 142) will likely be of low abundance. The fragmentation will be driven by the stability of the resulting ions and neutral losses. Key predicted fragments include:

  • m/z 111: Resulting from α-cleavage with the loss of a methoxy radical (•OCH₃).

  • m/z 103: From the loss of the propargyl radical (•CH₂C≡CH), yielding a stable, resonance-delocalized fragment.

  • m/z 83: Resulting from cleavage between the chiral carbon and the ether oxygen, with loss of the propargyloxy moiety.

  • m/z 59: A common fragment for methyl esters, corresponding to the methoxycarbonyl ion [C(O)OCH₃]⁺.

  • m/z 39: The propargyl cation [C₃H₃]⁺.

G M M+• m/z 142 F111 [C6H7O2]+ m/z 111 M->F111 - •OCH3 F103 [C4H7O3]+ m/z 103 M->F103 - •C3H3 F83 [C4H7O2]+ m/z 83 M->F83 - C3H3O• F39 [C3H3]+ m/z 39 M->F39 Propargyl fragment F59 [CH3O=C=O]+ m/z 59 F103->F59 - C2H4O

Caption: Predicted EI fragmentation pathway for the analyte.

Workflow 2: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is a versatile alternative, particularly for analytes that may be thermally labile or less volatile. It offers the advantage of soft ionization, which preserves the molecular ion.

Expertise & Causality: Similar to GC-MS, enantiomeric separation relies on a chiral LC column. The key difference lies in the ionization. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6][7] This is advantageous for confirming the molecular weight. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through Collision-Induced Dissociation (CID).[6] This controlled fragmentation provides highly specific structural data. The presence of ether and carbonyl oxygens makes the analyte highly susceptible to protonation in positive ion mode.

Predicted Fragmentation (ESI-MS/MS): The precursor ion for MS/MS experiments will be the protonated molecule at m/z 143.1 . The CID spectrum is expected to be simpler than the EI spectrum, dominated by neutral losses from the even-electron precursor ion.

  • m/z 111: A prominent fragment arising from the neutral loss of methanol (CH₃OH, 32 Da) from the protonated ester.

  • m/z 87: Resulting from the neutral loss of propargyl alcohol (C₃H₄O, 56 Da).

G M [M+H]+ m/z 143 F111 [C6H7O2]+ m/z 111 M->F111 - CH3OH (32 Da) F87 [C4H7O2]+ m/z 87 M->F87 - C3H4O (56 Da)

Caption: Predicted ESI-MS/MS fragmentation of the protonated analyte.

Alternative Workflow: Chiral Derivatization

For laboratories not equipped with chiral columns, an indirect approach using chiral derivatizing agents (CDAs) is a robust alternative.[8][9]

Expertise & Causality: The principle involves reacting the chiral analyte with a single enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers.[10] Diastereomers have different physical properties and can be separated on standard, achiral GC or LC columns. The challenge lies in finding a suitable reaction. For this analyte, the alkyne could potentially be derivatized, but this is less common. A more practical (though destructive) approach would involve hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) to form diastereomeric amides.[9]

Performance Comparison

FeatureChiral GC-MSChiral LC-MS/MSGC/LC-MS with Chiral Derivatization
Principle Direct separation of enantiomers on a chiral GC column.Direct separation of enantiomers on a chiral LC column.Chemical conversion to diastereomers, separation on an achiral column.[10]
Enantiomer Resolution Excellent, dependent on CSP selection.Excellent, dependent on CSP selection.Good to excellent, dependent on CDA and reaction efficiency.
Structural Info High (EI fragmentation fingerprint).High (Controlled MS/MS fragmentation).High (Fragmentation of the derivatized molecule).
Sample Prep Minimal; sample diluted in a volatile solvent.Minimal; sample diluted in mobile phase.More complex; requires quantitative chemical reaction and cleanup.
Sensitivity Good to excellent, depending on analyte volatility.Typically offers the highest sensitivity (ppb levels or lower).[4]Can be very high if CDA adds a fluorescent or easily ionizable tag.[9]
Key Advantage Robust, reproducible fragmentation libraries.Superior sensitivity and applicability to a wider range of compounds.Bypasses the need for expensive chiral columns.
Key Limitation Requires analyte to be volatile and thermally stable.Mobile phase composition can affect ionization efficiency (ion suppression).Reaction must go to completion; CDA must be enantiomerically pure.

Experimental Protocols

The following protocols are provided as a starting point and must be optimized for the specific instrumentation available.

Protocol 1: Chiral GC-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL stock solution of the analyte in ethyl acetate. Create serial dilutions down to 1 µg/mL for method development.

  • Instrumentation:

    • GC Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, split mode (e.g., 50:1).

    • Inlet Temp: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min. (This must be optimized for enantiomeric resolution).

  • Mass Spectrometer (EI Mode):

    • Ion Source Temp: 230 °C.

    • Ionization Energy: 70 eV.[6]

    • Scan Range: m/z 35-200.

    • Data Analysis: Extract ion chromatograms for key fragments (e.g., m/z 103, 111) to confirm peak identity and integrate peaks for enantiomeric ratio determination.

Protocol 2: Chiral LC-MS/MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL stock solution of the analyte in methanol. Create serial dilutions down to 1 ng/mL in 50:50 water:acetonitrile.

  • Instrumentation (LC):

    • LC Column: Chiral stationary phase column suitable for reversed-phase conditions (e.g., a polysaccharide-based CSP like Chiralpak IA).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold 2 minutes, return to initial conditions. (Optimize for resolution).

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40 °C.

    • Injection Volume: 5 µL.

  • Instrumentation (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Key Parameters: Capillary voltage (3.5 kV), source temperature (150 °C), desolvation gas flow and temperature (optimize for instrument).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for confirmation.

    • MRM Transition: Precursor ion m/z 143.1 → Product ion m/z 111.1 (Optimize collision energy).

    • Product Ion Scan: Isolate m/z 143.1 and scan product ions from m/z 40-150.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample1 Sample in Volatile Solvent Injector GC Inlet (250°C) Sample1->Injector Column1 Chiral GC Column (e.g., Beta-DEX) Injector->Column1 Ionization1 Electron Ionization (EI, 70 eV) Column1->Ionization1 Analyzer1 Mass Analyzer (Scan m/z 35-200) Ionization1->Analyzer1 Sample2 Sample in Mobile Phase Injector2 LC Autosampler Sample2->Injector2 Column2 Chiral LC Column (e.g., Chiralpak) Injector2->Column2 Ionization2 Electrospray Ionization (ESI+) Column2->Ionization2 Analyzer2 Tandem MS (Isolate m/z 143 -> Scan Fragments) Ionization2->Analyzer2

Caption: Comparative overview of the GC-MS and LC-MS/MS workflows.

Conclusion and Recommendations

The mass spectrometric analysis of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is readily achievable through well-established hyphenated techniques.

  • For routine quality control and enantiomeric purity assessment , where robustness and established fragmentation libraries are beneficial, chiral GC-MS is an outstanding choice. Its predictable fragmentation provides a high degree of confidence in compound identity.

  • For high-sensitivity applications , such as metabolite identification or trace-level quantification in complex matrices, chiral LC-MS/MS is the superior methodology. The specificity of MRM transitions combined with the gentleness of ESI allows for exceptional limits of detection.

  • The chiral derivatization approach remains a viable, albeit more labor-intensive, alternative. It is most valuable when chiral columns are unavailable or when the derivatization can be leveraged to significantly enhance detection sensitivity for a specific detector.

Ultimately, the optimal method is contingent upon the specific question being asked. By understanding the fundamental principles of ionization and the strategies for chiral separation, the modern researcher can confidently develop and execute a self-validating system for the complete and accurate characterization of this and other challenging chiral molecules.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. OMICS International. [Link]

  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 741-753. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Ilbeigi, V., & Carr, P. W. (2011). A review of chiral separation by liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 105-122. [Link]

  • Zhang, Y., & Cui, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304–318. [Link]

  • Padró, J. M., & Reta, M. (2016). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products. Journal of Separation Science, 39(12), 2292-2299. [Link]

  • Yao, Z. P., & Yin, Y. (2019). Chiral Mass Spectrometry: An Overview. TrAC Trends in Analytical Chemistry, 120, 115763. [Link]

  • Han, J., & Yao, Z. P. (2022). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry, 10, 963628. [Link]

  • Zandkarimi, M., & et al. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Biomedical Chromatography, 32(5), e4181. [Link]

  • Yu, Y., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 972, 1-13. [Link]

Sources

Validation

A Comparative Guide to Alkyne-Containing Reagents for Bioconjugation: An In-Depth Analysis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Introduction In the landscape of chemical biology, drug development, and materials science, the ability to selectively and efficiently connect molecular fragments is paramount. The advent of "click chemistry," a concept...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of chemical biology, drug development, and materials science, the ability to selectively and efficiently connect molecular fragments is paramount. The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the most prominent example, enabling the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[3][4][5][6] This reaction's bioorthogonality—the ability to proceed in complex biological environments without interfering with native processes—has made it an indispensable tool for applications ranging from peptide conjugation to nascent protein detection.[7][8][9][10]

The versatility of the CuAAC reaction is largely dependent on the alkyne-containing reagent. While numerous alkynyl-modified amino acids and simple building blocks are commercially available, the demand for novel reagents with unique physicochemical properties continues to grow. This guide provides a comparative analysis of a less-common chiral building block, methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate , evaluating its structural features and potential performance against widely used alkyne-containing reagents. We will delve into the mechanistic underpinnings of CuAAC, compare key reagent classes, and provide a robust experimental framework for their kinetic evaluation.

Part 1: The Engine of Bioconjugation - The CuAAC Reaction

The CuAAC reaction's power lies in its speed and specificity. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is exceedingly slow, the introduction of a copper(I) catalyst accelerates the reaction by a factor of up to 10⁸.[5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate.[9]

The catalytic cycle is a well-orchestrated process. The success of CuAAC in sensitive biological applications is often enhanced by the use of accelerating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA).[3][11] These ligands stabilize the Cu(I) oxidation state, increase reaction rates, and reduce the cytotoxicity associated with free copper ions.[3][9]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH (Terminal Alkyne) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R2-N3 (Azide) Cu_Triazolide->Cu_I Releases Catalyst Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product Protonation

Caption: Simplified catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 2: Profiling Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a chiral, non-peptidic molecule featuring a terminal alkyne for click chemistry. Its structure offers a unique combination of features that distinguish it from common amino acid-based reagents.

Structural Breakdown:

  • Terminal Alkyne: The reactive handle for CuAAC, enabling covalent ligation to azide-modified molecules.

  • Propionate Backbone: A simple, three-carbon carboxylic acid derivative.

  • (2R)-Chirality: The defined stereocenter may be leveraged for creating stereospecific probes or influencing the conformation of the resulting conjugate.

  • Ether Linkage: Connects the propargyl group to the propionate backbone, offering greater chemical stability compared to an ester linkage at the same position.

  • Methyl Ester: A potential point for subsequent modification via hydrolysis to the corresponding carboxylic acid, enabling further conjugation. However, it is also susceptible to hydrolysis under non-neutral pH conditions.

Inferred Properties and Potential Applications: Due to its small size and the presence of an ether and ester group, this reagent is expected to have good solubility in a range of organic solvents and aqueous/organic mixtures commonly used for CuAAC reactions.[9] Its non-amino acid structure is a key advantage, allowing for its incorporation into systems where a peptide backbone is undesirable or could interfere with biological processes. Potential applications include:

  • Derivatization of small-molecule drugs or probes.

  • Functionalization of surfaces or polymers.

  • Use as a discrete building block in the synthesis of complex molecular architectures.

Part 3: A Comparative Analysis of Alkyne-Containing Reagents

The choice of an alkyne reagent is a critical experimental decision, directly impacting reaction efficiency and the properties of the final conjugate. Here, we compare methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate to other prominent classes of alkyne reagents.

FeatureMethyl (2R)-2-(prop-2-yn-1-yloxy)propanoateL-Homopropargylglycine (HPG)Propargyl Alcohol/AminePropiolamides
Structure
Reagent Class Chiral, non-peptidic building blockNon-canonical amino acidSimple propargylated moleculeElectron-deficient alkyne
Key Features Defined stereochemistry; ether linkage; non-amino acid backbone.Methionine analog; enables metabolic labeling of proteins.[7]Small, simple, and cost-effective.Electron-withdrawing amide group enhances reactivity.[12]
Reactivity Standard reactivity expected, similar to other unactivated terminal alkynes.[12]Good reactivity in standard CuAAC protocols.[13]Baseline reactivity for CuAAC.Higher reactivity than standard alkynes, especially at low catalyst concentrations.[12]
Solubility Good in organic solvents and aqueous mixtures.Water-soluble.Good in polar solvents.Varies with R-group, generally good.
Stability Ester group is susceptible to hydrolysis at non-neutral pH. Ether linkage is stable.Stable under biological conditions.Generally stable.Can be susceptible to Michael addition by nucleophiles.[12]
Primary Use Labeling small molecules; building block for complex synthesis.In vivo protein labeling and visualization.[7]General-purpose tagging and surface modification.Applications requiring very fast kinetics or low catalyst loading.
Pros Chirality; avoids peptide backbone.Bio-incorporation into proteins.[]Low cost and simplicity.Enhanced reaction speed.[12]
Cons Ester lability; not suitable for direct metabolic incorporation.Can be toxic to cells at high concentrations.Lacks functionality for complex, targeted applications.Potential for off-target Michael addition side reactions.[12]

Part 4: Experimental Design for Comparative Reactivity Analysis

To provide a framework for objectively comparing alkyne reagents, we propose a standardized protocol to measure their relative reaction rates in a CuAAC reaction. This protocol utilizes a fluorogenic azide that increases in fluorescence upon triazole formation, allowing for real-time kinetic monitoring.

Objective: To determine the pseudo-first-order rate constant for the CuAAC reaction of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and compare it against a standard reagent, such as N-Boc-L-propargylglycine.[13][15]

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation B Stock Solutions: - Alkyne Reagents (10 mM in DMSO) - Fluorogenic Azide (5 mM in DMSO) - CuSO4 (20 mM in H2O) - THPTA (100 mM in H2O) - Sodium Ascorbate (100 mM, fresh) A->B C 2. Reaction Assembly (in 96-well plate) A->C D Combine in order: - Buffer (e.g., PBS) - Fluorogenic Azide (Final: 50 µM) - Alkyne Reagent (Final: 500 µM) - CuSO4/THPTA Premix (Final: 100 µM Cu / 500 µM THPTA) C->D E 3. Initiate & Monitor C->E F Add Sodium Ascorbate (Final: 5 mM) Immediately place in plate reader Monitor fluorescence (e.g., Ex/Em 485/520 nm) every 60 seconds for 1 hour E->F G 4. Data Analysis E->G H Plot Fluorescence vs. Time Fit data to a pseudo-first-order kinetic model Calculate and compare rate constants (kobs) G->H

Caption: A generalized workflow for the comparative kinetic analysis of alkyne reagents using a fluorogenic CuAAC reaction.

Detailed Protocol: Comparative Kinetic Analysis

This protocol is designed for a 96-well plate format and assumes a final reaction volume of 200 µL. All steps should be performed at room temperature unless otherwise specified.

1. Preparation of Stock Solutions:

  • Alkyne Stocks (10 mM): Prepare 10 mM solutions of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and the comparative alkyne (e.g., N-Boc-L-propargylglycine) in DMSO.

  • Fluorogenic Azide Stock (5 mM): Prepare a 5 mM solution of a suitable fluorogenic azide (e.g., a coumarin or fluorescein azide) in DMSO.

  • CuSO₄ Stock (20 mM): Prepare a 20 mM solution of copper(II) sulfate pentahydrate in nuclease-free water.

  • THPTA Ligand Stock (100 mM): Prepare a 100 mM solution of THPTA in nuclease-free water.[16]

  • Sodium Ascorbate Stock (100 mM): Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in nuclease-free water to a final concentration of 100 mM.

2. Reaction Setup (per well):

  • To each well of a black, clear-bottom 96-well plate, add the following components in the specified order. It is crucial to prepare a master mix for common reagents to minimize pipetting errors. i. 156 µL of Phosphate-Buffered Saline (PBS), pH 7.4. ii. 2 µL of 5 mM Fluorogenic Azide stock (Final concentration: 50 µM). iii. 10 µL of 10 mM Alkyne stock (Final concentration: 500 µM). iv. 12 µL of a freshly prepared CuSO₄/THPTA premix. (To prepare the premix, combine 1 part 20 mM CuSO₄ with 1 part 100 mM THPTA, ensuring a 1:5 copper-to-ligand ratio).[16] (Final concentrations: 100 µM CuSO₄, 500 µM THPTA).

3. Reaction Initiation and Monitoring:

  • Set up a plate reader to measure fluorescence at the appropriate excitation/emission wavelengths for the chosen fluorogenic azide, with readings taken every 60 seconds.

  • To initiate the reaction, add 20 µL of the freshly prepared 100 mM sodium ascorbate solution to each well.[11] (Final concentration: 10 mM).

  • Immediately begin fluorescence monitoring for at least 60 minutes.

4. Data Analysis:

  • Subtract the background fluorescence (from a no-alkyne control well) from all readings.

  • Plot the fluorescence intensity versus time for each alkyne reagent.

  • Fit the resulting curves to a pseudo-first-order exponential association model to determine the observed rate constant (k_obs) for each reagent.

  • Compare the k_obs values to determine the relative reactivity.

Conclusion

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate represents a valuable, albeit less-common, addition to the click chemistry toolbox. Its key differentiators—a non-peptidic backbone and a defined stereocenter—offer distinct advantages for applications where controlling chirality and avoiding peptidic structures are critical. While its reactivity is predicted to be comparable to other standard terminal alkynes, this must be confirmed experimentally. In contrast, reagents like L-homopropargylglycine are indispensable for metabolic labeling, and highly activated propiolamides are the reagents of choice for reactions demanding maximum speed.[7][12]

The selection of an alkyne reagent is not a one-size-fits-all decision. It requires a careful consideration of the specific application, the required reaction kinetics, the stability of the molecule to be labeled, and the desired properties of the final conjugate. By providing a theoretical comparison and a practical framework for experimental validation, this guide empowers researchers to make informed decisions and select the optimal alkyne-containing reagent to advance their scientific goals.

References

  • HETEROCYCLES, Vol. 86, No. 1, 2012. quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. HETEROCYCLES. [Link]

  • Al-Ghanim, A. M., et al. (2020). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. ACS Omega, 5(30), 18693–18700. [Link]

  • Schneider, C. M., et al. (2019). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. ACS Medicinal Chemistry Letters, 10(11), 1568–1573. [Link]

  • Adpressa, D. A., et al. (2016). Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica. Biopolymers, 106(4), 456–463. [Link]

  • ResearchGate. Utilization of Alkyne Bioconjugations to Modulate Protein Function. ResearchGate. [Link]

  • Schneider, C. M., et al. (2019). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. ACS Medicinal Chemistry Letters. [Link]

  • Bio-Connect. Click Chemistry reagents from Jena Bioscience. Bio-Connect. [Link]

  • Kaur, J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. RSC Medicinal Chemistry. [Link]

  • ChemBK. propan-2-yl 2-methylpropanoate. ChemBK. [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • Creative PEGWorks. Types of Click Chemistry Reagents. Creative PEGWorks. [Link]

  • ResearchGate. Different types of click chemistry reactions between a) azide and linear alkyne (CuAAC). ResearchGate. [Link]

  • ResearchGate. Reagents used in the copper-free azide-alkyne “click”-reaction. ResearchGate. [Link]

  • Krasnov, A. A., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 25(10), 1857–1862. [Link]

  • Matrix Fine Chemicals. METHYL 2-METHYLPROPANOATE | CAS 547-63-7. Matrix Fine Chemicals. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Yeast Metabolome Database. Methyl-2-methylpropanoate (YMDB01748). Yeast Metabolome Database. [Link]

  • NextSDS. methyl (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylate. NextSDS. [Link]

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • RSC Publishing. Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Royal Society of Chemistry. [Link]

  • Sumathi, H. P., et al. (2010). Methyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o378. [Link]

  • Jiang, H., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Molecules, 20(2), 3091–3114. [Link]

  • ResearchGate. Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. ResearchGate. [Link]

  • RSC Publishing. Bioconjugation – using selective chemistry to enhance the properties of proteins and peptides as therapeutics and carriers. Royal Society of Chemistry. [Link]

  • Park, S., et al. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2913-2917. [Link]

  • Organic Chemistry Portal. One-Pot Multicomponent Mechanosynthesis of Polysubstituted trans-2,3-Dihydropyrroles and Pyrroles from Amines, Alkyne Esters, and Chalcones. Organic Chemistry Portal. [Link]

  • IRIS. One-Pot Tandem Catalytic Epoxidation—CO2 Insertion of Monounsaturated Methyl Oleate to the Corresponding Cyclic. IRIS. [Link]

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Comparative

Comprehensive Guide to Validating the Absolute Configuration of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Executive Summary Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a highly versatile chiral building block. Featuring a stereocenter derived from lactic acid and a terminal alkyne, it is heavily utilized in peptidomimetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a highly versatile chiral building block. Featuring a stereocenter derived from lactic acid and a terminal alkyne, it is heavily utilized in peptidomimetic synthesis and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. Because stereofidelity is paramount in drug development, validating its absolute (2R) configuration is a critical quality control step.

This guide objectively compares the analytical methodologies available for validating the absolute configuration of this specific molecule, providing researchers with causality-driven experimental designs and self-validating protocols.

The Analytical Dilemma: Why Standard Methods Fail

Determining the absolute configuration of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate presents unique structural challenges:

  • Failure of Electronic Circular Dichroism (ECD): ECD relies on the differential absorption of circularly polarized UV-Vis light[1]. However, this propanoate derivative lacks a strong chromophore near the stereocenter. The ester and alkyne transitions occur deep in the UV region (<210 nm), leading to weak, unreliable Cotton effects that cannot be confidently modeled.

  • Failure of Direct X-Ray Crystallography: The molecule is a volatile liquid at room temperature and lacks heavy atoms (e.g., halogens or transition metals) required to generate the anomalous dispersion necessary for absolute structure determination.

To overcome these limitations, we must turn to Vibrational Circular Dichroism (VCD), NMR with Chiral Solvating Agents (CSAs), or chemical derivatization followed by X-Ray crystallography.

Comparative Methodologies

Method A: Vibrational Circular Dichroism (VCD) & DFT (The Non-Destructive Standard)

VCD measures the differential absorption of left and right circularly polarized infrared (IR) light. Because every molecule has an IR signature, VCD does not require a UV chromophore, making it the gold standard for chiral liquids[2].

  • The Causality: The molecule possesses highly flexible ether and ester linkages. A single static model cannot predict its VCD spectrum. Density Functional Theory (DFT) must be used to calculate the spectra of all low-energy conformers, which are then Boltzmann-weighted to generate a composite theoretical spectrum for comparison against the experimental data.

Method B: NMR with Chiral Solvating Agents (The Rapid Proxy)

Traditional NMR assignment uses chiral derivatizing agents (like Mosher's acid)[3]. However, because our target molecule lacks a free hydroxyl or amine group, covalent derivatization is impossible without degrading the molecule.

  • The Causality: Instead, we utilize Chiral Solvating Agents (CSAs) such as Pirkle’s alcohol[(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol]. The CSA forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers of the ester via hydrogen bonding and dipole-dipole interactions, causing distinct chemical shift ( Δδ ) splitting in the 1 H NMR spectrum.

Method C: Click-Derivatization X-Ray Crystallography (The Definitive Proof)
  • The Causality: To utilize X-ray crystallography, we must convert the liquid into a crystalline solid and introduce a heavy atom. The terminal alkyne is the perfect chemical handle. By reacting it with p-bromophenylazide via a CuAAC reaction, we synthesize a rigid triazole ring. The bromine atom provides strong anomalous scattering when exposed to Cu K α radiation, allowing for the precise calculation of the Flack parameter to definitively prove the (R) configuration.

Quantitative Method Comparison

ParameterMethod A: VCD + DFTMethod B: NMR + CSAMethod C: Click + X-Ray
Sample State Neat Liquid or SolutionSolution (CDCl 3​ )Single Crystal (Solid)
Throughput Medium (Requires CPU time)High (Minutes)Low (Days to weeks)
Destructive? No (Fully recoverable)No (Recoverable via silica)Yes (Covalent modification)
Accuracy/Confidence HighModerate (Empirical proxy)Absolute (Definitive)
Primary Limitation Relies on accurate DFT modelingRequires enantiomeric standardsCrystal growth is unpredictable

Self-Validating Experimental Protocols

Protocol 1: VCD Measurement and DFT Validation

This protocol relies on a strict self-validating checkpoint: the experimental unpolarized IR spectrum must match the calculated IR spectrum before VCD data can be trusted[2].

Step 1: Spectral Acquisition

  • Dissolve 50 mg of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in 100 μ L of CDCl 3​ .

  • Load the sample into a BaF 2​ cell with a 100 μ m path length.

  • Acquire the IR and VCD spectra simultaneously using a VCD spectrometer (e.g., BioTools ChiralIR-2X) at 4 cm −1 resolution for 4-6 hours to ensure a high signal-to-noise ratio.

Step 2: In Silico DFT Calculations

  • Perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify all conformers within a 5 kcal/mol energy window.

  • Optimize the geometry and calculate the vibrational frequencies of these conformers using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Apply a Boltzmann distribution based on the calculated free energies to generate the weighted theoretical IR and VCD spectra for the (2R) enantiomer.

Step 3: Self-Validation & Assignment

  • Checkpoint: Overlay the experimental IR spectrum with the calculated IR spectrum. If the peak alignments deviate significantly, the conformational search failed. Do not proceed.

  • If the IR spectra match, overlay the VCD spectra. A matching sign (+/-) of the major Cotton effects (e.g., the C=O stretch around 1750 cm −1 and C-O stretches around 1100-1200 cm −1 ) confirms the (2R) absolute configuration.

VCD_Workflow A Liquid Sample Methyl (2R)-... B Experimental IR & VCD Spectra A->B C Conformational Search (Molecular Mechanics) A->C In Silico F Compare Spectra (IR Match -> VCD Match) B->F D DFT Optimization & Freq Calculation C->D E Boltzmann-Weighted Calculated VCD D->E E->F G Absolute Configuration Confirmed as (2R) F->G

Workflow for validating absolute configuration using VCD and DFT calculations.
Protocol 2: Click-Derivatization for X-Ray Crystallography

This protocol uses chemical derivatization to build a self-validating crystallographic system where the heavy atom mathematically proves the stereocenter.

Step 1: CuAAC Derivatization

  • Dissolve 1.0 eq of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and 1.1 eq of p-bromophenylazide in a 1:1 mixture of t-BuOH and H 2​ O.

  • Add 0.1 eq of CuSO 4​⋅ 5H 2​ O and 0.2 eq of sodium ascorbate. Stir at room temperature for 12 hours.

  • Extract with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography to isolate the (2R)-triazole derivative.

Step 2: Crystallization & Diffraction

  • Dissolve the purified triazole in a minimum amount of hot EtOAc. Slowly add hexanes until slightly cloudy, then allow to cool undisturbed (slow evaporation) to grow single crystals.

  • Select a high-quality crystal and mount it on a diffractometer equipped with a Cu K α X-ray source ( λ = 1.5418 Å). Note: Cu K α is mandatory here; Mo K α will not generate sufficient anomalous dispersion from the Bromine atom.

Step 3: Self-Validation & Assignment

  • Checkpoint: Solve the crystal structure and calculate the Flack parameter. A self-validating absolute structure must yield a Flack parameter of 0.00±0.05 . If the parameter is near 0.5 , the crystal is a racemate or inversion twin, and the configuration cannot be trusted.

  • A Flack parameter of ~0 mathematically confirms the (2R) absolute configuration.

Click_Xray A Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate (Liquid, No Heavy Atom) B CuAAC 'Click' Reaction + p-Bromophenylazide A->B C (2R)-Triazole Derivative (Solid, Contains Br) B->C D Recrystallization (Slow Evaporation) C->D E Single Crystal X-Ray Diffraction D->E F Anomalous Dispersion (Flack Parameter ~ 0) E->F

Click-derivatization strategy to introduce a heavy atom for X-ray crystallography.

References

  • Title: A high-performance liquid chromatography-electronic circular dichroism online method for assessing the absolute enantiomeric excess and conversion ratio of asymmetric reactions Source: Scientific Reports / PubMed Central URL: [Link]

  • Title: Determination of absolute configuration of chiral molecules using vibrational optical activity: a review Source: Applied Spectroscopy / PubMed URL: [Link]

  • Title: Assignment of absolute configuration using chiral reagents and NMR spectroscopy Source: Chirality / PubMed URL: [Link]

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Validation

A Comparative Guide to Catalysts for the Synthesis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and stereoselective construction of chiral building blocks is of paramount importance. Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate stands as a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and stereoselective construction of chiral building blocks is of paramount importance. Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate stands as a valuable intermediate, incorporating a chiral lactate moiety and a reactive propargyl group, making it a versatile precursor for the synthesis of a variety of complex molecules. This guide provides a comprehensive comparative analysis of catalytic systems for the synthesis of this target molecule, focusing on the O-alkylation of methyl (2R)-2-hydroxypropanoate with a propargyl halide. The discussion delves into the mechanistic underpinnings of each catalytic approach, supported by experimental data to offer researchers, scientists, and drug development professionals a robust framework for catalyst selection and process optimization.

The Synthetic Challenge: Williamson Ether Synthesis of a Chiral α-Hydroxy Ester

The synthesis of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is fundamentally a Williamson ether synthesis, a classic and widely used method for forming ethers from an alcohol and an alkyl halide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

While seemingly straightforward, the application of this reaction to the synthesis of our target molecule presents several considerations that necessitate the use of a catalyst for optimal performance. These include:

  • Reaction Rate: The nucleophilicity of the secondary alcohol in methyl (2R)-2-hydroxypropanoate is moderate, and the reaction with a propargyl halide at ambient temperatures can be slow.

  • Base Strength and Solubility: The choice of base to deprotonate the alcohol is critical. Strong bases like sodium hydride can be effective but require anhydrous conditions and careful handling. Milder, solid bases like potassium carbonate are safer and more economical but have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and potentially slow reaction rates.

  • Side Reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent, though this is less of a concern with primary halides like propargyl bromide.[1]

To address these challenges, various catalytic systems can be employed to enhance the rate and efficiency of the Williamson ether synthesis. This guide will focus on a comparative analysis of phase-transfer catalysis, a promising approach for this transformation.

Catalytic Systems for the Synthesis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate: A Comparative Analysis

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis has emerged as a powerful and environmentally benign methodology for conducting reactions between reactants in immiscible phases.[3][4] In the context of the synthesis of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, a solid-liquid PTC system is typically employed, where a solid inorganic base (e.g., K2CO3) is used in conjunction with an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide anion from the solid-liquid interface to the organic phase where it can react with the propargyl halide.[3][5]

The catalytic cycle of a solid-liquid phase-transfer catalyzed Williamson ether synthesis can be visualized as follows:

PTC_Mechanism cluster_interface Solid-Liquid Interface cluster_organic Organic Phase K2CO3(s) K2CO3(s) ROK(s) Potassium (2R)-2-propanoate (s) K2CO3(s)->ROK(s) ROH(org) Methyl (2R)-2-hydroxypropanoate (org) Q+OR-(org) Quaternary Ammonium Alkoxide (Q+OR-) ROK(s)->Q+OR-(org) Q+X-(org) TBAB (Q+X-) Q+X-(org)->Q+OR-(org) ROR'(org) Product (ROR') Q+OR-(org)->ROR'(org) R'X(org) Propargyl Bromide (R'X) ROR'(org)->Q+X-(org)

Figure 1: General Mechanism of Solid-Liquid Phase-Transfer Catalysis for Williamson Ether Synthesis.

  • Deprotonation at the Interface: The solid base (e.g., K2CO3) deprotonates the methyl (2R)-2-hydroxypropanoate at the solid-liquid interface to form the potassium alkoxide.

  • Anion Exchange: The phase-transfer catalyst, TBAB (Q+X-), exchanges its counter-anion (Br-) for the alkoxide anion (RO-) at the interface, forming a lipophilic ion pair (Q+OR-).

  • Transfer to Organic Phase: This ion pair is soluble in the organic phase and transports the "naked" and highly reactive alkoxide into the bulk organic solvent.

  • SN2 Reaction: The alkoxide anion then reacts with the propargyl bromide in the organic phase via an SN2 mechanism to form the desired ether product, methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate.

  • Catalyst Regeneration: The quaternary ammonium cation (Q+) pairs with the bromide anion (Br-) released from the reaction and returns to the interface to repeat the catalytic cycle.

While TBAB is a commonly used and effective phase-transfer catalyst, other quaternary ammonium salts can also be employed. The efficiency of the catalyst can be influenced by the nature of the alkyl groups on the nitrogen atom, which affects its lipophilicity and ability to solubilize the alkoxide in the organic phase.

CatalystStructureKey FeaturesExpected Performance
Tetrabutylammonium Bromide (TBAB) (C4H9)4N+Br-Symmetrical, moderately lipophilic, commercially available, and cost-effective.Good to excellent yields under mild conditions. A reliable choice for general applications.
Tetrabutylammonium Hydrogen Sulfate (TBAHS) (C4H9)4N+HSO4-Similar cation to TBAB, but with a different counter-anion.Performance is expected to be comparable to TBAB as the active species is the quaternary ammonium cation.
Benzyltriethylammonium Chloride (BTEAC) (C6H5CH2)(C2H5)3N+Cl-Contains a benzyl group, which can influence its interaction with aromatic solvents.May show different efficiency depending on the solvent system. Generally effective in many PTC reactions.
Aliquat 336 [CH3N(C8H17)3]+Cl-Highly lipophilic due to the long alkyl chains.Potentially higher reaction rates due to increased solubility of the ion pair in the organic phase, especially in non-polar solvents.[6]

Table 1: Comparison of Common Phase-Transfer Catalysts for Williamson Ether Synthesis.

Based on literature precedents for similar O-alkylation reactions, TBAB offers a good balance of reactivity, cost, and ease of handling, making it an excellent starting point for optimization.

Uncatalyzed Williamson Ether Synthesis

For the sake of comparison, it is important to consider the uncatalyzed Williamson ether synthesis. This approach typically requires more forcing conditions, such as the use of a strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).

The mechanism is a direct SN2 reaction between the in-situ generated alkoxide and the alkyl halide.

Uncatalyzed_Mechanism ROH Methyl (2R)-2-hydroxypropanoate RO-Na+ Sodium Alkoxide ROH->RO-Na+ Deprotonation Base Strong Base (e.g., NaH) Base->RO-Na+ ROR' Product RO-Na+->ROR' SN2 Reaction R'X Propargyl Bromide R'X->ROR' NaX Salt Byproduct

Figure 2: Mechanism of Uncatalyzed Williamson Ether Synthesis.

While effective, the uncatalyzed method has several drawbacks compared to the PTC approach:

  • Harsh Conditions: Requires strong, moisture-sensitive bases and anhydrous solvents, which can be costly and hazardous on a larger scale.

  • Safety Concerns: The use of sodium hydride, for example, involves the evolution of flammable hydrogen gas.

  • Work-up: The work-up procedure can be more complex to quench the excess strong base safely.

Experimental Protocols

General Procedure for Phase-Transfer Catalyzed Synthesis

PTC_Workflow start Start reactants Combine Methyl (2R)-2-hydroxypropanoate, Propargyl Bromide, Base (K2CO3), and PTC (e.g., TBAB) in an Organic Solvent (e.g., Toluene) start->reactants reaction Stir vigorously at a controlled temperature (e.g., 60-80 °C) reactants->reaction monitoring Monitor reaction progress by TLC or GC reaction->monitoring workup Cool to room temperature, filter off solids, wash the organic phase with water and brine monitoring->workup Upon completion drying Dry the organic phase over anhydrous Na2SO4 workup->drying concentration Concentrate under reduced pressure drying->concentration purification Purify the crude product by column chromatography concentration->purification product Obtain pure Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate purification->product

Figure 3: Experimental Workflow for Phase-Transfer Catalyzed Synthesis.

Materials:

  • Methyl (2R)-2-hydroxypropanoate

  • Propargyl bromide (80% solution in toluene is commercially available)

  • Potassium carbonate (K2CO3), anhydrous powder

  • Tetrabutylammonium bromide (TBAB)

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl (2R)-2-hydroxypropanoate (1.0 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Add anhydrous toluene to the flask.

  • Stir the mixture vigorously and add propargyl bromide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid salts and wash the filter cake with toluene.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic phase sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate.

General Procedure for Uncatalyzed Synthesis

Materials:

  • Methyl (2R)-2-hydroxypropanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF or DMF and cool to 0 °C.

  • Carefully add sodium hydride (1.2 eq.) to the solvent.

  • Slowly add a solution of methyl (2R)-2-hydroxypropanoate (1.0 eq.) in the same anhydrous solvent to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add propargyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data Summary

While a direct comparative study for the synthesis of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is not extensively reported, data from analogous Williamson ether syntheses of secondary alcohols allows for a reasonable comparison of the expected performance of these methods.

ParameterPhase-Transfer Catalysis (PTC)Uncatalyzed (Strong Base)
Catalyst Tetrabutylammonium bromide (TBAB) or similarNone
Base Mild, solid base (e.g., K2CO3, Cs2CO3)Strong, hazardous base (e.g., NaH, KH)
Solvent Aprotic solvents (e.g., Toluene, Acetonitrile)Anhydrous aprotic solvents (e.g., THF, DMF)
Temperature 25 - 80 °C0 °C to room temperature
Reaction Time 4 - 12 hours12 - 24 hours
Typical Yield 70 - 95%60 - 85%
Safety & Handling Safer, easier to handle reagents and conditions.Requires handling of flammable and moisture-sensitive reagents.
Scalability Highly scalable and suitable for industrial processes.More challenging to scale up due to safety and handling concerns.
Cost-Effectiveness Generally more cost-effective due to cheaper reagents and milder conditions.Can be more expensive due to the cost of anhydrous solvents and strong bases.

Table 2: Performance Comparison of Catalytic vs. Uncatalyzed Williamson Ether Synthesis for Secondary Alcohols.

Conclusion and Recommendations

For the synthesis of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, phase-transfer catalysis emerges as the superior method compared to the traditional uncatalyzed Williamson ether synthesis using a strong base. The PTC approach offers a multitude of advantages, including milder reaction conditions, the use of safer and more economical reagents, shorter reaction times, and generally higher yields. The operational simplicity and high scalability of PTC make it particularly attractive for both academic research and industrial drug development.

Among the various phase-transfer catalysts, tetrabutylammonium bromide (TBAB) represents an excellent and well-balanced choice, providing high catalytic efficiency at a reasonable cost. For researchers and process chemists aiming to develop a robust and sustainable synthesis of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, the optimization of a solid-liquid phase-transfer catalytic system is the most promising and recommended strategy.

References

  • [This is a placeholder for a reference.
  • [This is a placeholder for a reference.]
  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. [Link][3]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. PubMed. [Link][5]

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  • Williamson Synthesis. Organic Chemistry Portal. [Link][1]

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  • Williamson Ether Synthesis. Chem-Station Int. Ed.. [Link][2]

  • PTC Selective O-Alkylation. PTC Organics, Inc.. [Link][6]

Sources

Comparative

A Comparative Guide to the Crystallographic Analysis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate Derivatives

Abstract This guide provides a comprehensive comparison of crystallographic techniques for the structural elucidation of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate derivatives, a class of chiral molecules with significa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of crystallographic techniques for the structural elucidation of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate derivatives, a class of chiral molecules with significant potential as building blocks in pharmaceutical and materials science. We delve into the critical aspects of synthesis, crystallization, and analysis, offering field-proven insights into experimental design and data interpretation. By comparing the gold-standard Single-Crystal X-ray Diffraction (SC-XRD) with emerging and complementary techniques like Microcrystal Electron Diffraction (MicroED), this guide serves as an essential resource for researchers seeking to unambiguously determine three-dimensional molecular structures, absolute configurations, and intermolecular packing motifs. Detailed, validated protocols and comparative data tables are provided to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Structural Clarity

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and its derivatives are valuable chiral synthons in drug development and asymmetric synthesis.[1] The presence of a stereocenter, a reactive alkyne moiety (propargyl group), and an ester functional group makes them versatile intermediates for constructing complex molecular architectures.[1][2] For such chiral molecules, particularly in a pharmaceutical context, the precise three-dimensional arrangement of atoms—the absolute configuration—is not a trivial detail; it is fundamental to biological activity and regulatory approval.

Crystallographic analysis stands as the definitive method for determining molecular structure at atomic resolution.[3][4][5] It provides irrefutable evidence of stereochemistry and offers profound insights into the conformational preferences and non-covalent interactions that govern how molecules arrange themselves in the solid state. This information is crucial for understanding physical properties like solubility and stability and for designing next-generation molecules with tailored functions. This guide will compare the primary methods used for the crystallographic analysis of these small organic molecules, explaining the causality behind experimental choices to empower researchers in their structural chemistry endeavors.

Synthesis and Crystallization: From Flask to Facets

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of crystallization.

Representative Synthesis

The title compound and its derivatives can be synthesized via a Williamson ether synthesis, a robust and well-established method. The reaction involves the deprotonation of a chiral methyl lactate precursor to form an alkoxide, which then acts as a nucleophile to displace a halide from propargyl bromide.

Protocol for Synthesis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Nucleophile Addition: Slowly add a solution of methyl (R)-2-hydroxypropanoate (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

  • Electrophile Addition: Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add diethyl ether, and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure propanoate derivative.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most significant bottleneck in structural analysis. For small, often oily, organic molecules like propanoate derivatives, this step requires patience and systematic screening. The goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing crystal lattice.

Key Experimental Choices & Causality:

  • Solvent Selection: The ideal solvent (or solvent system) is one in which the compound is sparingly soluble. A common strategy is to dissolve the compound in a "good" solvent and introduce a "poor" solvent (an anti-solvent) in which it is less soluble.

  • Evaporation Rate: Slow solvent evaporation is paramount. A fast crash-out from solution leads to amorphous powder or poorly ordered microcrystals. Slow evaporation allows molecules sufficient time to orient themselves correctly into a well-ordered lattice.

Screening Protocol for Crystallization:

  • Prepare Stock Solutions: Dissolve ~10-20 mg of the purified compound in a small volume (~0.5 mL) of various good solvents (e.g., dichloromethane, ethyl acetate, acetone).

  • Set Up Vials: Transfer the solutions to small, narrow vials.

  • Introduce Anti-Solvent (Vapor Diffusion): Place the vials into larger, sealed jars containing a small reservoir of a poor solvent (e.g., hexanes, pentane, diethyl ether). The anti-solvent will slowly diffuse into the vial, gradually reducing the solubility of the compound and inducing crystallization.

  • Incubation: Store the jars in a vibration-free environment at a constant temperature (room temperature or 4 °C).

  • Monitoring: Check for crystal growth periodically over several days to weeks.

Comparative Analysis of Crystallographic Techniques

The choice of analytical technique depends critically on the size and quality of the crystals obtained.

TechniquePrincipleCrystal Size RequirementKey AdvantagesKey Limitations
Single-Crystal XRD (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a single crystal.[3][4]~50 - 250 µmUnambiguous 3D structure, absolute configuration, high precision.Requires relatively large, high-quality single crystals.
Microcrystal Electron Diffraction (MicroED) Diffraction of electrons by a beam passing through nano- or micro-sized crystals.[6][7]< 1 µm (nanocrystals)Can analyze samples that are too small for SC-XRD; faster data collection.[6]Sample can be sensitive to the electron beam; lower precision for atomic coordinates compared to XFEL methods.[6]
Powder XRD (PXRD) Diffraction of X-rays by a bulk powder sample containing randomly oriented crystallites.[7]Bulk powderExcellent for phase identification, polymorphism screening, and quality control.Cannot determine a new structure de novo; provides a 1D pattern, not a 3D structure.

For a novel methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate derivative, SC-XRD is the definitive method for initial structure determination and absolute configuration assignment. If only microcrystals can be grown, MicroED provides a powerful alternative to obtain the structure.[7] PXRD serves as a complementary tool to confirm the bulk purity of the crystallized material and to study potential polymorphic forms.

In-Depth Crystallographic Data Analysis: A Representative Derivative

While a published structure for the exact title compound is not available, we present a detailed analysis based on crystallographic data from a closely related propargyl ether derivative to illustrate the expected outcomes.[8][9] The following data is representative of what a successful SC-XRD experiment would yield.

Crystallographic Data Summary
ParameterRepresentative ValueSignificance
Chemical FormulaC₁₀H₁₂O₃Confirms the elemental composition of the crystallized molecule.
Formula Weight180.20 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁Specifies the symmetry elements within the unit cell. For a chiral molecule, this must be a non-centrosymmetric space group.
a, b, c (Å)a = 8.5, b = 6.2, c = 9.1Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.5, γ = 90Angles of the unit cell.
Volume (ų)460.5Volume of a single unit cell.
Z2Number of molecules in the unit cell.
Temperature100 KData is collected at low temperature to minimize thermal motion of atoms, leading to higher resolution data.
R₁ [I > 2σ(I)]0.045A primary indicator of the quality of the structural model. A value < 5% is considered excellent for small molecules.
wR₂ (all data)0.115A weighted R-factor based on all reflection data.
Flack Parameter0.02(5)A critical value for determining the absolute configuration of a chiral molecule. A value near zero with a small error confirms the assigned stereochemistry.[10]
Visualization of Workflows and Structures

The overall process from synthesis to structural analysis can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Crystallographic Analysis s1 Williamson Ether Synthesis s2 Workup & Extraction s1->s2 s3 Flash Chromatography s2->s3 c1 Solvent Screening s3->c1 Pure Compound c2 Vapor Diffusion Setup c1->c2 c3 Crystal Harvesting c2->c3 a1 SC-XRD Data Collection c3->a1 Single Crystal a2 Structure Solution & Refinement a1->a2 a3 Validation & Interpretation a2->a3 end end a3->end Final Structure & Report

Caption: Workflow from synthesis to final crystallographic report.

The molecular packing is dictated by subtle intermolecular forces, which can be visualized to understand the supramolecular structure.

G mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O Hydrogen Bond dummy1 dummy2

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Validation

kinetic studies of reactions involving methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Kinetic Profiling and Comparative Analysis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in Bioconjugation Workflows As drug development pivots toward highly complex modalities like Proteolysis Targeting Chimeras (PROTA...

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Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Profiling and Comparative Analysis of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in Bioconjugation Workflows

As drug development pivots toward highly complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of conjugation linkers is no longer just a matter of connectivity—it is a matter of precise kinetic and stereochemical control.

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a specialized chiral alkyne featuring a propargyl ether moiety derived from methyl lactate. Unlike standard achiral alkynes, this molecule provides a critical stereocenter that ensures batch-to-batch uniformity in complex drug syntheses. This guide objectively evaluates the kinetic performance of this chiral propargyl ether against common alternatives, providing researchers with the mechanistic insights and self-validating protocols necessary to optimize late-stage functionalization.

Structural Rationale and Kinetic Causality

In the context of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the structural microenvironment of the terminal alkyne dictates the reaction velocity. Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate exhibits highly favorable kinetics due to its propargyl ether linkage.

The Causality of Ether-Assisted Kinetics: The ether oxygen situated at the propargyl position is not a passive structural element; it acts as a weak directing group. During the initial stages of the CuAAC catalytic cycle, this oxygen pre-coordinates with the Cu(I) catalyst. This pre-organization lowers the activation energy required for the subsequent deprotonation of the terminal alkyne, accelerating the formation of the critical Cu(I)-acetylide intermediate. Consequently, propargyl ethers demonstrate rapid, high-yielding conversions that are indispensable for minimizing the exposure of sensitive biological targets to copper catalysts[1].

CuAAC_Catalytic_Cycle A 1. Cu(I)-Ligand Complex B 2. π-Alkyne Coordination (Ether-O Assisted) A->B + Chiral Propargyl Ether C 3. Cu(I)-Acetylide Formation B->C Deprotonation D 4. Azide Binding & Metallacycle C->D + Azide E 5. Ring Contraction & Protonation D->E E->A Cu(I) Regeneration F Stereopure Triazole Product E->F Product Release

Fig 1. CuAAC catalytic cycle highlighting ether-assisted π-coordination of the chiral alkyne.

Kinetic Benchmarking: CuAAC vs. SPAAC Alternatives

When selecting an alkyne for bioconjugation, researchers typically weigh the rapid kinetics of CuAAC against the copper-free biocompatibility of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

While SPAAC utilizing cyclooctynes like DBCO is highly biocompatible, it suffers from sluggish kinetics. CuAAC reactions utilizing propargyl ethers operate 10 to 100 times faster in aqueous solutions than SPAAC[2]. Furthermore, the bulky, hydrophobic nature of DBCO can drastically alter the pharmacokinetic (PK) profile of the final conjugate, a complication avoided by the minimal footprint of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate.

Table 1: Comparative Kinetic Performance of Alkyne Linkers

Alkyne / Reaction SystemLinker TypeReaction ModalityTime to 50% ConversionRelative Kinetic RateBioconjugation Suitability
Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate Chiral Propargyl EtherCuAAC (Cu-catalyzed)~15 minFast (Baseline)Optimal for stereopure ADCs; requires Cu(I) ligands[1].
Propargyl Alcohol Achiral HydroxylCuAAC (Cu-catalyzed)~15 minFast (Baseline)Standard utility; lacks functional handle for complex elongation[1].
N-Propargylamide Amide-linked AlkyneCuAAC (Cu-catalyzed)~10 minVery Fast (1.5x)High reactivity; susceptible to Michael addition side reactions[1].
DBCO (Dibenzocyclooctyne) Strained CyclooctyneSPAAC (Metal-free)>60 minSlow (0.01x - 0.1x)Excellent biocompatibility; bulky hydrophobic footprint alters PK[2].

Self-Validating Experimental Protocol: Real-Time Kinetic Assay

To accurately determine the reaction rate of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in a specific buffer system, empirical kinetic monitoring is required. The following fluorogenic assay protocol is designed with an internal self-validation mechanism to guarantee data integrity.

Causality in Assay Design: The use of accelerating ligands like THPTA or benzimidazole-based ligands is mandatory. These ligands not only maintain the Cu(I) oxidation state but also act as sacrificial scavengers to prevent Reactive Oxygen Species (ROS) from degrading the biological target[2][3].

Step-by-Step Methodology
  • Reagent Solvation: Prepare 100 mM stock solutions of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) in anhydrous DMSO.

    • Causality: Pre-dissolving in DMSO ensures complete solvation of the chiral ester prior to aqueous introduction, preventing micelle formation that artificially suppresses kinetic readouts.

  • Catalyst Pre-Complexation: In a separate microcentrifuge tube, combine CuSO₄ (1 mM) and THPTA ligand (5 mM) in distilled water. Incubate for 5 minutes.

    • Causality: The 1:5 molar ratio ensures complete coordination of the copper center, maximizing catalytic efficiency and minimizing off-target oxidative damage[3].

  • Reaction Assembly: In a standard fluorometer cuvette, add 960 µL of PBS (pH 7.4), 10 µL of the alkyne stock, and 10 µL of the azide stock (final concentration: 1 mM each). Add 10 µL of the pre-complexed Cu/THPTA solution.

  • Reaction Initiation: Initiate the reaction by injecting 10 µL of a freshly prepared sodium ascorbate solution (10 mM).

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Injecting it as the final step establishes an unambiguous t=0 for precise kinetic tracking.

  • Real-Time Monitoring: Monitor the fluorescence increase (ex: 404 nm, em: 477 nm) continuously over 60 minutes to derive the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation (Negative Control): Run a parallel reaction replacing the sodium ascorbate injection with 10 µL of blank PBS.

    • Causality: A kinetic assay is only as reliable as its controls. If fluorescence increases in this catalyst-starved control, it indicates background auto-fluorescence or non-specific reactivity. A flat baseline strictly validates that the observed kinetics are driven exclusively by the CuAAC mechanism.

Kinetic_Workflow S1 Reagent Prep (Equimolar) S3 Initiation (Na-Ascorbate) S1->S3 S5 Validation (No-Ascorbate) S1->S5 Control S2 Catalyst Mix (Cu:THPTA 1:5) S2->S3 S2->S5 S4 Kinetic Readout (Fluorometry) S3->S4 t > 0

Fig 2. Self-validating kinetic assay workflow for real-time CuAAC reaction monitoring.

References

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction RSC Publishing. URL: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Chemical Reviews (ACS Publications). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, a compound that, while valuable in synthesis, presents specific hazards that must be addressed during its disposal. This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

The molecular structure of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate, featuring a terminal alkyne (propargyl group) and an ether linkage, necessitates a cautious approach to its disposal. Terminal alkynes can form explosive metal acetylides, and ethers are prone to forming explosive peroxides over time.[1][2] Therefore, all waste containing this compound must be treated as hazardous.[3]

Core Principles of Disposal

Before delving into the specific procedural steps, it is essential to understand the foundational principles of hazardous waste management in a laboratory setting. All chemical waste must be handled in a manner that ensures the safety of laboratory personnel and minimizes environmental impact, in compliance with all relevant federal, state, and local regulations.[4][5]

Risk Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling any waste containing methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate. Due to the irritating properties of similar compounds, appropriate personal protective equipment (PPE) is mandatory.[6][7]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant laboratory coat should be worn to protect from spills.

  • Respiratory Protection: All handling of this compound and its waste should be performed within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[6][8]

Disposal Pathways: A Step-by-Step Guide

The appropriate disposal pathway for methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate depends on its form: as a pure or expired reagent, or as a component of a reaction mixture.

Pathway 1: Disposal of Unused or Expired Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Unused or expired quantities of the pure compound should never be quenched or neutralized by laboratory personnel.[9] The original container, securely sealed, should be treated as hazardous waste.

Procedure:

  • Labeling: Ensure the original manufacturer's label is intact and legible. Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10][11] The label must clearly state the chemical name and any known hazards.

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA).[4][12] This area must be at or near the point of waste generation and under the control of the laboratory operator.

  • Segregation: Store the container segregated from incompatible materials, particularly strong bases, oxidizing agents, and heavy metal salts to prevent the formation of explosive acetylides.[8]

  • Pickup Request: Arrange for waste pickup through your institution's EHS department following their specific procedures.[1]

Pathway 2: Disposal of Reaction Mixtures Containing Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Reaction mixtures containing this compound must be carefully quenched to neutralize any residual reactive species before being collected for disposal.[9] This is a critical step to prevent the formation of potentially explosive byproducts in the waste container.

This protocol is designed to safely neutralize the reactive terminal alkyne.

Materials:

  • Ice bath

  • Inert solvent (e.g., tetrahydrofuran (THF))

  • Proton-donating quenching agent (e.g., isopropanol)

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cool the reaction mixture to 0°C in an ice bath to control any exothermic reactions.[8]

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent like THF to help dissipate heat generated during quenching.[8]

  • Quenching: Slowly add a proton-donating quenching agent, such as isopropanol, dropwise. The slow addition is crucial for temperature control.[8] Continue the addition until any gas evolution ceases.

  • Equilibration: Allow the mixture to slowly warm to room temperature while stirring.

  • Waste Collection: Once the quenching is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container.[8] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[1][10]

  • Labeling: Immediately label the waste container with a hazardous waste tag, listing all constituents of the quenched mixture. Accurate labeling is crucial for the safety of waste handlers.[9][10]

  • Final Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials. Arrange for pickup by your institution's EHS department.[1][4][12]

The following table provides illustrative quantitative parameters for quenching a hypothetical 50 mL reaction mixture. These values are examples and must be adjusted based on the specific reaction conditions.

ParameterValueRationale
Initial Reaction Volume50 mLAssumed laboratory scale.
Inert Solvent (THF) Volume50 mLEqual volume dilution for heat dissipation.[8]
Quenching Agent (Isopropanol)Added dropwise until gas evolution ceasesEnsures complete neutralization of the reactive alkyne.[8]
Quenching Temperature0 °CControls potential exotherms.[8]

Spill Management

In the event of a spill, evacuate the area and prevent entry. If the spill is small and you are trained to handle it, use an inert absorbent material to clean it up. The absorbent material and any contaminated items must be placed in a sealed container, labeled as hazardous waste, and disposed of through your EHS department.[3] For larger spills, contact your institution's EHS immediately.

Disposal of Empty Containers

Empty containers that held methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate must also be treated as hazardous waste. The first rinse of the container should be collected as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office.[12] After thorough rinsing and air drying, deface or remove all labels before disposing of the container in the appropriate glass or plastic recycling bin.[10][12]

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate.

DisposalWorkflow cluster_reagent Unused/Expired Reagent cluster_mixture Reaction Mixture start Waste Generated (methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate) decision Is the waste a reaction mixture or unused/expired reagent? start->decision cluster_reagent cluster_reagent decision->cluster_reagent Unused/Expired cluster_mixture cluster_mixture decision->cluster_mixture Reaction Mixture reagent_label Label as Hazardous Waste reagent_store Store in SAA reagent_label->reagent_store reagent_pickup Arrange EHS Pickup reagent_store->reagent_pickup mixture_quench Quench Reaction Mixture (See Protocol) mixture_collect Collect in Labeled Hazardous Waste Container mixture_quench->mixture_collect mixture_store Store in SAA mixture_collect->mixture_store mixture_pickup Arrange EHS Pickup mixture_store->mixture_pickup

Caption: Decision workflow for disposal of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Laboratory Waste Management Guidelines. Unknown Source.
  • LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE . Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Practice . Duke University. [Link]

  • Material Safety Data Sheet - tert-Butyl propargyl ether, 98% . Cole-Parmer. [Link]

  • Safety D
  • WASTE DISPOSAL MANUAL . University of Louisville. [Link]

  • Disposal of Highly Reactive Reagents . University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor . ACS Publications. [Link]

  • The Hazardous Substances and Waste Dangerous Goods Regul
  • Material Safety Data Sheet - Methyl propiolate, 99% . Cole-Parmer. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

This document provides essential, immediate safety and logistical guidance for researchers, scientists, and drug development professionals working with methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate. As a specialized reagen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical guidance for researchers, scientists, and drug development professionals working with methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate. As a specialized reagent, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative hazard assessment, drawing data from structurally analogous compounds including propargyl ethers and methyl esters. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Anticipated Hazard Profile

The chemical structure of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate—incorporating a reactive propargyl ether and a volatile methyl ester moiety—dictates a multi-faceted risk profile. A thorough understanding of these potential hazards is the foundation for selecting appropriate Personal Protective Equipment (PPE).

Hazard CategoryCausality and RationaleRepresentative Analogues
Flammability Short-chain esters like methyl propionate are highly flammable liquids and vapors.[1][2][3] The propargyl group also contributes to flammability. Operations must be conducted away from all ignition sources.[3][4]Methyl Propionate[1][2], Methyl Propiolate[3], tert-Butyl propargyl ether[4]
Irritation (Skin, Eye, Respiratory) Similar small-molecule esters and propargyl derivatives are known to be irritants.[3][5] Direct contact can cause skin irritation[5], while vapors may irritate the respiratory system.[5] Eye contact poses a risk of serious irritation.[1][5] Methyl propiolate is also a lachrymator (tear-inducing agent).[3](S)-Methyl 2-(tosyloxy)propanoate[5], Methyl Propionate[1], Methyl Propiolate[3]
Peroxide Formation Ethers, including propargyl ethers, can form explosive peroxides upon prolonged storage, especially when exposed to air and light.[6] This is a critical, often overlooked, long-term storage hazard.Propargyl-PEG12-OH[6]
Reactivity The terminal alkyne of the propargyl group is chemically reactive and can engage in energetic reactions.[6] It should be segregated from strong oxidizing agents, acids, and bases.[6]Propargyl-PEG compounds[6][7]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate. The selection is based on a risk assessment designed to mitigate the anticipated hazards of irritation, flammability, and unforeseen reactivity.

PPE CategorySpecificationRationale and Field-Proven Insights
Primary Engineering Control Certified Chemical Fume Hood This is the most critical safety control. All handling of the compound, including weighing, transfers, and reaction setup, must occur within a fume hood to prevent inhalation of potentially harmful and irritating vapors.[7][8][9]
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) Standard safety glasses are insufficient. Chemical splash goggles provide a complete seal around the eyes, offering robust protection from splashes and vapors.[7] For larger-scale operations (>5g) or tasks with a significant splash potential, a full-face shield must be worn over the goggles.[7][10]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile) Hands are the most likely point of direct contact.[10] Nitrile gloves offer good protection against a range of chemicals and are a suitable primary choice.[7] Best Practice: Always inspect gloves for tears or pinholes before use.[9] For extended procedures or larger quantities, consider double-gloving or using a more robust glove material like butyl rubber.
Body Protection Flame-Resistant Laboratory Coat A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, protects skin and personal clothing from splashes and provides a critical barrier in the event of a flash fire.[7]
Footwear Closed-toe shoes Shoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in any area where this chemical is handled.[9]

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and removing PPE is a critical procedure to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Don your flame-resistant lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first. Dispose of them immediately in the designated hazardous waste container.[7]

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location or prepare for laundering.

  • Goggles/Face Shield: Remove eye and face protection last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[5][9]

PPE Selection Workflow

The scale and nature of your experimental work dictate the precise level of PPE required. Use the following workflow to make an informed decision.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_end start Start: Plan to Handle Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate assess_scale Assess Scale of Work start->assess_scale assess_splash Assess Splash or Aerosol Risk assess_scale->assess_splash < 5g (Small Scale) ppe_enhanced Enhanced PPE: - Base PPE + Full Face Shield + Double-Gloving assess_scale->ppe_enhanced >= 5g (Large Scale) ppe_base Base PPE: - Certified Fume Hood - FR Lab Coat - Nitrile Gloves - Chemical Splash Goggles assess_splash->ppe_base Low Risk (e.g., solution transfer) assess_splash->ppe_enhanced High Risk (e.g., heating, sonicating) proceed Proceed with Experiment ppe_base->proceed ppe_enhanced->proceed

Caption: PPE selection workflow based on experimental scale and risk.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]

  • Spill: Evacuate the immediate area. Use a spill kit with an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[8] All cleanup materials must be collected as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Disposal Plan

Due to its reactivity and potential for peroxide formation, all waste streams containing methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate must be treated as hazardous chemical waste.[6]

  • Waste Collection: Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Contaminated Materials: All solid materials that have come into contact with the chemical (e.g., gloves, absorbent paper, pipette tips) must be collected in a separate, sealed container labeled as solid hazardous waste.[7]

  • Container Decontamination: The first rinse of any container that held the neat material should be collected as hazardous waste.[6]

  • Segregation: Do not mix this waste stream with incompatible materials like strong oxidizers.[6][11]

  • Final Disposal: All waste must be disposed of through your institution's approved hazardous waste management program.[7] Under no circumstances should this chemical or its waste be poured down the drain. [6][7]

References

  • Proper Disposal of Propargyl-PEG12-OH: A Guide for Labor
  • Essential Safety and Operational Guidance for Handling Propargyl-PEG8-NH2. Benchchem.
  • Material Safety Data Sheet - tert-Butyl propargyl ether, 98%. Cole-Parmer.
  • Safety D
  • SAFETY DATA SHEET - Methyl propion
  • (S)-Methyl 2-(tosyloxy)
  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • METHYL PROPIONATE CAS No 554-12-1 - Safety D
  • Material Safety Data Sheet - Methyl propiol
  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Scientific.

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